Vorasidenib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAWDGAVJMPTA-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644545-52-7 | |
| Record name | Vorasidenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vorasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17097 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VORASIDENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vorasidenib: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorasidenib (formerly AG-881) is a first-in-class, orally bioavailable, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are key oncogenic drivers in several cancers, most notably in low-grade gliomas.[2][4][5] this compound functions by blocking the abnormal production of the oncometabolite D-2-hydroxyglutarate (2-HG), thereby restoring normal cellular differentiation and inhibiting tumor growth.[2][4][6] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Identifiers
This compound is a triazine-based small molecule. Its chemical structure is characterized by a central 1,3,5-triazine ring substituted with a chloropyridinyl group and two chiral (R)-1,1,1-trifluoropropan-2-ylamino side chains.[2][7] The specific stereochemistry of these side chains is crucial for its potent inhibitory activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 6-(6-Chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine[2][7] |
| CAS Number | 1644545-52-7[2][7] |
| Molecular Formula | C₁₄H₁₃ClF₆N₆[2][7] |
| Molecular Weight | 414.74 g/mol [2][7] |
| SMILES | C--INVALID-LINK--NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N--INVALID-LINK--C(F)(F)F[2][7] |
| InChI | InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1[2][7] |
| InChIKey | QCZAWDGAVJMPTA-RNFRBKRXSA-N[2][7] |
| Synonyms | AG-881, Voranigo[2][7] |
Physicochemical and Pharmacokinetic Properties
This compound was specifically developed to improve upon earlier generation IDH inhibitors by enhancing blood-brain barrier penetration, a critical feature for treating brain tumors like glioma.[1][2]
Table 2: Physicochemical and Pharmacokinetic Data for this compound
| Property | Value | Source |
| Solubility | DMSO: ≥ 125 mg/mL (301.39 mM)[3]Water: < 0.1 mg/mL (insoluble)[3] | [3] |
| XLogP | 4.99 | [8] |
| Topological Polar Surface Area | 75.62 Ų | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 6 | [8] |
| Protein Binding | 97% (in human plasma) | [1] |
| Volume of Distribution (Vd) | 3,930 L (mean, at steady-state) | [1] |
| Brain Penetrance | Brain tumor-to-plasma concentration ratio: 1.6[1]Brain-to-plasma AUC ratio (mouse model): 1.33[9] | [1][9] |
| Metabolism | Primarily by CYP1A2, with minor contributions from other CYPs and non-CYP pathways.[1] | [1] |
Mechanism of Action and Signaling Pathway
Isocitrate dehydrogenase (IDH) enzymes are crucial components of the Krebs cycle, catalyzing the conversion of isocitrate to α-ketoglutarate (α-KG).[5] In certain cancers, mutations in IDH1 (cytoplasmic) and IDH2 (mitochondrial) impart a neomorphic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation, a block in cellular differentiation, and ultimately, oncogenesis.[5][6]
This compound is a potent, allosteric inhibitor that binds to a pocket at the interface of the IDH1 or IDH2 homodimer.[5][8] This binding locks the enzyme in an open, inactive conformation, preventing the production of 2-HG.[5] The subsequent reduction in 2-HG levels is believed to reverse the epigenetic blockade, allowing for normal cellular differentiation and leading to an inhibition of tumor cell proliferation.[2][10]
Preclinical and Clinical Efficacy
This compound has demonstrated potent, nanomolar inhibition of various IDH1 and IDH2 mutant enzymes in biochemical assays and has shown strong antiproliferative activity in cancer cell lines harboring these mutations.[3][10]
Table 3: In Vitro Inhibitory Activity of this compound (IC₅₀)
| Enzyme Target | IC₅₀ Value (nM) |
| IDH1 R132C | 0.04 - 22 |
| IDH1 R132G | 0.04 - 22 |
| IDH1 R132H | 0.04 - 22 |
| IDH1 R132S | 0.04 - 22 |
| IDH2 R140Q | 7 - 14 |
| IDH2 R172K | 130 |
| Source:[3][10] |
In preclinical orthotopic mouse models of glioma, oral administration of this compound resulted in greater than 97% inhibition of 2-HG production in brain tumor tissue, confirming its ability to cross the blood-brain barrier and engage its target in vivo.[9][10]
The pivotal clinical evidence for this compound comes from the INDIGO (NCT04164901) trial, a Phase 3 study in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[6][11]
Experimental Protocols & Methodologies
Preclinical Evaluation: Orthotopic Glioma Mouse Model
A common methodology to assess the in vivo efficacy and brain penetrance of drugs for glioma involves an orthotopic xenograft model.
-
Objective: To determine the brain penetrance of this compound and its pharmacodynamic effect on 2-HG levels in an in vivo glioma model.[9][10]
-
Cell Lines: Human glioblastoma cells (e.g., U-87 MG) or patient-derived neurosphere cells (e.g., TS603) engineered to express mutant IDH1 or IDH2 are used.[3][9]
-
Implantation: Cells are stereotactically injected into the brains of immunodeficient mice.
-
Treatment: Once tumors are established, mice are randomized to receive either vehicle control or this compound orally.[9]
-
Analysis: After a defined treatment period, brain, tumor, and plasma are collected. Drug and 2-HG concentrations are quantified using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the brain-to-plasma ratio and the percent inhibition of the oncometabolite.[9]
Clinical Trial Protocol: INDIGO (NCT04164901)
The INDIGO trial was a landmark study that established the efficacy of this compound.
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled trial.[6][11]
-
Patient Population: 331 patients aged 12 or older with grade 2 astrocytoma or oligodendroglioma harboring a susceptible IDH1 or IDH2 mutation, who had undergone surgery as their only treatment.[2][11]
-
Intervention: Patients were randomized 1:1 to receive either this compound (40 mg orally once daily) or a matched placebo.[11] Treatment was administered in continuous 28-day cycles.[11]
-
Primary Endpoint: The primary efficacy outcome was progression-free survival (PFS) as determined by a blinded independent review committee (BIRC) based on Response Assessment for Neuro-Oncology for Low-Grade Gliomas (RANO-LGG) criteria.[11]
-
Key Secondary Endpoint: Time to next intervention (TTNI).[11]
-
Results: The trial demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with this compound compared to placebo.
Conclusion
This compound represents a significant therapeutic advance, providing the first targeted therapy for patients with IDH-mutant low-grade glioma.[6] Its chemical structure is optimized for dual-isoform inhibition and brain penetrance. By potently inhibiting mutant IDH1 and IDH2, this compound effectively suppresses the production of the oncometabolite 2-HG, leading to a profound delay in tumor progression. The robust preclinical data and the definitive results of the Phase 3 INDIGO trial underscore the validity of this therapeutic strategy and establish this compound as a new standard of care for this patient population.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]
- 7. This compound | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 1644545-52-7 | Benchchem [benchchem.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technischer Leitfaden zu Vorasidenib: Zielpfad und Reduktion des Onkometaboliten 2-HG
Datum: 6. November 2025
Autoren: Gemini KI, Google
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet einen detaillierten technischen Überblick über Vorasidenib, einen potenten, hirngängigen dualen Inhibitor der mutierten Isocitrat-Dehydrogenase 1 und 2 (IDH1 und IDH2). Mutationen in IDH1 und IDH2 sind entscheidende onkogene Treiber bei niedriggradigen Gliomen und führen zur Produktion des Onkometaboliten D-2-Hydroxyglutarat (2-HG). This compound zielt auf diesen Signalweg ab, was zu einer signifikanten Reduktion der 2-HG-Spiegel und einer Verzögerung des Tumorwachstums führt. Dieser Leitfaden fasst die quantitativen Daten zur 2-HG-Reduktion zusammen, beschreibt die experimentellen Protokolle zur Bewertung der Wirksamkeit des Medikaments und visualisiert die zugrunde liegenden Mechanismen und Arbeitsabläufe.
Einleitung
Mutationen in den Genen, die für die metabolischen Enzyme IDH1 und IDH2 kodieren, sind ein charakteristisches Merkmal von etwa 80 % der niedriggradigen Gliome.[1][2] Diese Mutationen verleihen den Enzymen eine neomorphe Aktivität, die zur Umwandlung von α-Ketoglutarat (α-KG) in den Onkometaboliten D-2-Hydroxyglutarat (2-HG) führt.[1][2] Die Akkumulation von 2-HG in hohen Konzentrationen stört zelluläre Prozesse, einschließlich epigenetischer Regulation und DNA-Reparatur, und treibt so die Tumorentstehung voran.
This compound (VOR; AG-881) ist ein oral verabreichter, niedermolekularer Inhibitor, der speziell entwickelt wurde, um die Blut-Hirn-Schranke zu überwinden und sowohl auf mutierte IDH1- als auch auf IDH2-Enzyme abzuzielen.[1] Durch die Hemmung dieser mutierten Enzyme blockiert this compound effektiv die Produktion von 2-HG, was in präklinischen und klinischen Studien zu einer beeindruckenden Antitumoraktivität geführt hat. Die zulassungsrelevante Phase-3-Studie INDIGO hat gezeigt, dass this compound das progressionsfreie Überleben bei Patienten mit IDH-mutierten Gliomen des Grades 2 signifikant verlängert.
Zielpfad und Wirkmechanismus
Der primäre Zielpfad von this compound ist der durch mutierte IDH1- und IDH2-Enzyme veränderte Stoffwechselweg.
-
Normale Enzymfunktion: Wildtyp-IDH1 (im Zytoplasma) und IDH2 (in den Mitochondrien) katalysieren die oxidative Decarboxylierung von Isocitrat zu α-Ketoglutarat (α-KG) unter gleichzeitiger Reduktion von NADP+ zu NADPH.
-
Mutierte Enzymfunktion: Krebsassoziierte Mutationen, am häufigsten am Arginin-Rest R132 von IDH1 oder R172/R140 von IDH2, verleihen dem Enzym eine neue Funktion. Anstatt Isocitrat umzuwandeln, reduzieren diese mutierten Enzyme α-KG zu D-2-Hydroxyglutarat (2-HG) unter Verbrauch von NADPH.
-
Onkogene Wirkung von 2-HG: Die übermäßige Anreicherung von 2-HG hemmt kompetitiv α-KG-abhängige Dioxygenasen, einschließlich Histon- und DNA-Demethylasen. Dies führt zu einer umfassenden epigenetischen Dysregulation, wie z. B. DNA-Hypermethylierung, die die zelluläre Differenzierung blockiert und zur Tumorentstehung beiträgt.
-
Wirkung von this compound: this compound bindet allosterisch an die mutierten IDH1/2-Enzyme und hemmt deren neomorphe Aktivität. Dies unterbricht die Produktion von 2-HG, was zu einer Verringerung der intrazellulären 2-HG-Konzentrationen führt. Die Wiederherstellung normaler α-KG-Spiegel und die Aufhebung der epigenetischen Dysregulation tragen zur Verlangsamung des Tumorwachstums und zur Induktion der zellulären Differenzierung bei.
Quantitative Daten zur 2-HG-Reduktion
This compound hat in präklinischen und klinischen Studien eine robuste und anhaltende Reduktion der 2-HG-Konzentrationen in IDH-mutierten Gliomen gezeigt.
Tabelle 1: Präklinische 2-HG-Reduktion durch this compound
| Modell | Dosierung | Dauer | 2-HG-Reduktion | Quelle |
| Orthotopes Gliom-Mausmodell (TS603 IDH1-R132H) | 50 mg/kg, zweimal täglich | 4 Tage | >97% | [1] |
Tabelle 2: Klinische 2-HG-Reduktion durch this compound
| Studie | Phase | Dosierung | Patientenpopulation | 2-HG-Reduktion im Tumor | Quelle |
| NCT03343197 | 1 (perioperativ) | 50 mg, einmal täglich | Rezidivierendes, nicht-kontrastmittelaufnehmendes IDH1-mutiertes Gliom | 92.6% | [3][4] |
| Phase-1-Studien | 1 | 50 mg, einmal täglich | IDH-mutiertes Gliom | >90% | [2] |
Anmerkung: Die Daten zur 2-HG-Reduktion aus der Phase-3-Studie INDIGO wurden in den primären Veröffentlichungen nicht als spezifische quantitative Werte, sondern als Bestätigung der >90%-igen Suppression auf der gewählten Dosisstufe berichtet.
Detaillierte experimentelle Protokolle
Biochemischer Assay zur Aktivität der mutierten IDH1/2
Dieser Assay dient zur Bestimmung der inhibitorischen Potenz von Verbindungen wie this compound auf die neomorphe Aktivität der mutierten IDH1/2-Enzyme.
Prinzip: Die Aktivität der mutierten IDH1/2 wird durch Messung des Verbrauchs des Kofaktors NADPH bestimmt. Die Reaktion, bei der α-KG zu 2-HG reduziert wird, oxidiert NADPH zu NADP+. Der Abfall der NADPH-Konzentration, der durch eine Abnahme der Fluoreszenz oder Absorption bei 340 nm gemessen wird, ist direkt proportional zur Enzymaktivität.
Protokoll (Beispiel):
-
Reagenzien:
-
Rekombinantes humanes mutiertes IDH1 (z. B. R132H) oder IDH2 (z. B. R140Q) Enzym
-
Assay-Puffer: z. B. 50 mM Tris-HCl, pH 7,5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
NADPH
-
α-Ketoglutarat (Substrat)
-
Testverbindung (z. B. This compound) in DMSO
-
96- oder 384-Well-Platte (UV-transparent oder schwarz für Fluoreszenz)
-
-
Durchführung: a. Die Testverbindung in verschiedenen Konzentrationen wird in die Wells der Mikrotiterplatte gegeben. b. Rekombinantes mIDH1/2-Enzym wird zu den Wells hinzugefügt und für 15-30 Minuten bei Raumtemperatur vorinkubiert. c. Die Reaktion wird durch Zugabe einer Mischung aus NADPH und α-KG gestartet. Typische Endkonzentrationen sind 10-100 µM für NADPH und 100-500 µM für α-KG. d. Die Abnahme der NADPH-Absorption bei 340 nm oder der Fluoreszenz wird über einen Zeitraum von 30-60 Minuten in einem Plattenlesegerät kinetisch gemessen. e. Die Anfangsgeschwindigkeiten der Reaktion werden berechnet. f. Die prozentuale Hemmung wird im Vergleich zu einer Vehikelkontrolle (DMSO) berechnet und die IC₅₀-Werte werden durch nichtlineare Regression bestimmt.
Quantifizierung von 2-HG mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)
Diese Methode wird zur genauen Quantifizierung der 2-HG-Konzentrationen in biologischen Proben (Zelllysate, Gewebe, Plasma) verwendet.
Prinzip: 2-HG wird aus der biologischen Matrix extrahiert, chromatographisch von anderen Metaboliten getrennt und dann durch Tandem-Massenspektrometrie nachgewiesen und quantifiziert. Ein internen Standard (typischerweise ein stabilisotopen-markiertes 2-HG, z. B. ¹³C₅-2-HG oder D₄-2-HG) wird verwendet, um die Genauigkeit zu erhöhen.
Protokoll (Beispiel für Tumorgewebe):
-
Probenvorbereitung: a. Eine abgewogene Menge gefrorenen Tumorgewebes (~20 mg) wird in einem kalten Lysepuffer (z. B. 80% Methanol) mit Keramikperlen homogenisiert. b. Der interne Standard (z. B. D₄-2-HG) wird in einer bekannten Konzentration zugegeben. c. Die Probe wird zentrifugiert, um Proteine und Zelltrümmer zu entfernen. d. Der Überstand wird entnommen und zur Trockne eingedampft. e. Der getrocknete Extrakt wird in der mobilen Phase für die LC-MS/MS-Analyse rekonstituiert.
-
LC-MS/MS-Analyse: a. Flüssigchromatographie (LC):
- Säule: HILIC- (Hydrophilic Interaction Liquid Chromatography) oder C18-Säule (nach Derivatisierung).
- Mobile Phase: Typischerweise ein Gradient aus einem wässrigen Puffer (z. B. Ammoniumformiat in Wasser) und einem organischen Lösungsmittel (z. B. Acetonitril).
- Flussrate und Gradient werden optimiert, um 2-HG von seinen Isomeren (z. B. Glutarat) zu trennen. b. Tandem-Massenspektrometrie (MS/MS):
- Ionisierungsmodus: Elektrospray-Ionisierung (ESI) im negativen Modus.
- Detektionsmodus: Multiple Reaction Monitoring (MRM).
- MRM-Übergänge:
- Für 2-HG (m/z 147): 147 -> 129 oder 147 -> 85
- Für D₄-2-HG (m/z 151): 151 -> 133 c. Quantifizierung:
- Eine Kalibrierungskurve wird mit bekannten Konzentrationen von 2-HG erstellt.
- Die Konzentration von 2-HG in der Probe wird durch das Verhältnis der Peakfläche von 2-HG zur Peakfläche des internen Standards bestimmt und anhand der Kalibrierungskurve berechnet.
Schlussfolgerung
This compound ist eine zielgerichtete Therapie, die den onkogenen Signalweg von IDH-Mutationen in Gliomen wirksam unterbricht. Durch die potente Hemmung der mutierten IDH1- und IDH2-Enzyme führt es zu einer tiefgreifenden und anhaltenden Reduktion des Onkometaboliten 2-HG. Die in diesem Leitfaden beschriebenen quantitativen Daten und experimentellen Protokolle bilden die Grundlage für das Verständnis seines Wirkmechanismus und für die weitere Forschung und Entwicklung in diesem Bereich. Die klinischen Ergebnisse der INDIGO-Studie untermauern das Potenzial von this compound, die Behandlungsparadigmen für Patienten mit IDH-mutierten niedriggradigen Gliomen zu verändern.
References
Preclinical and In Vitro Characterization of Vorasidenib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib (formerly AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are common oncogenic drivers in several cancers, including low-grade gliomas, where they confer a neomorphic enzymatic activity.[4][5] Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzymes catalyze the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6][7] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[4][8] this compound was specifically developed to inhibit both mIDH1 and mIDH2, penetrate the blood-brain barrier, and suppress 2-HG production in brain tumors.[2][9] This document provides a comprehensive overview of the preclinical and in vitro data that characterized the pharmacology of this compound.
Mechanism of Action
This compound is a potent, reversible inhibitor that binds to an allosteric pocket at the interface of the IDH dimer.[2] This binding event locks the enzyme in an open, inactive conformation, preventing the conversion of α-KG to 2-HG.[2] By suppressing 2-HG levels, this compound is intended to reverse the epigenetic dysregulation caused by the oncometabolite and promote the differentiation of malignant cells.[8][9][10]
Data Presentation: Quantitative Analysis
The preclinical profile of this compound is defined by its potent enzymatic inhibition, cellular activity, and favorable pharmacokinetic properties, particularly its ability to penetrate the central nervous system.
Table 1: Biochemical Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various IDH enzyme isoforms. The data highlights the compound's potent and specific activity against mutant forms of IDH1 and IDH2, while showing significantly less activity against their wild-type counterparts.
| Enzyme Target | IC₅₀ (nM) | Source |
| mIDH1-R132H/IDH1-WT (heterodimer) | Nanomolar Potency | [2][4] |
| mIDH2-R140Q (homodimer) | Nanomolar Potency | [2][4] |
| IDH1-WT | Significantly less potent | [6] |
| IDH2-WT | Significantly less potent | [1] |
Specific IC₅₀ values from primary literature are often presented in ranges or as "nanomolar potency"; precise values were not consistently available in the searched abstracts.
Table 2: Cellular Activity of this compound
This table outlines this compound's efficacy in cell-based models, demonstrating its ability to inhibit 2-HG production within a cellular context.
| Cell Line / Model | IDH Mutation | Activity Noted | Source |
| TS603 Neurospheres | IDH1-R132H | Excellent inhibition of 2-HG production | [2][4] |
| U87MG Cells | IDH2-R140Q | Potent inhibition | [4] |
Table 3: Preclinical Pharmacokinetics and In Vivo Efficacy
This table details the pharmacokinetic parameters and in vivo efficacy of this compound in animal models, underscoring its high brain penetrance and profound suppression of the oncometabolite 2-HG in glioma tissue.
| Parameter | Species | Value | Source |
| Pharmacokinetics | |||
| Brain-to-Plasma Ratio | Rat | 0.65 | [4] |
| Brain-to-Plasma AUC Ratio | Mouse | 1.33 | [2][4] |
| Brain Tumor-to-Plasma AUC Ratio | Mouse | 1.25 | [2][4] |
| Human Plasma Protein Binding | In Vitro | 97% | [1] |
| Half-life (in glioma patients) | Human | 46.9–87.3 hours | [11] |
| In Vivo Efficacy | |||
| 2-HG Inhibition in Glioma Tissue | Orthotopic Mouse Model | >97% | [2][4][10] |
| 2-HG Reduction in Human Tumors | Perioperative Human Study | >90% | [2][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used in the characterization of this compound.
Biochemical Enzyme Inhibition Assays
The direct inhibitory effect of this compound on mutant IDH enzymes was quantified using biochemical assays.[6]
-
Enzyme Preparation : Recombinant human enzymes were used, specifically the heterodimeric mIDH1-R132H/IDH1-wild type (WT) and the homodimeric mIDH2-R140Q enzymes.[2]
-
Assay Principle : The assay measures the NADPH-dependent reduction of α-KG to 2-HG by the mutant IDH enzyme. The rate of NADPH depletion is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
Procedure :
-
The reaction is initiated by adding the substrate, α-KG, to a mixture containing the enzyme, NADPH, and varying concentrations of this compound.
-
The reaction proceeds at a controlled temperature (e.g., 25°C).
-
The rate of decrease in absorbance is measured over time.
-
-
Data Analysis : The inhibitory activity is expressed as the IC₅₀, which is the concentration of this compound required to reduce the enzyme's activity by 50%. This is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based 2-HG Inhibition Assays
These assays evaluate the ability of this compound to penetrate cells and inhibit intracellular 2-HG production.[6]
-
Cell Culture : Patient-derived neurosphere cultures (e.g., TS603 with IDH1-R132H mutation) or engineered cell lines (e.g., U87MG expressing mIDH2-R140Q) are used.[2][4]
-
Treatment : Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 24-72 hours).
-
2-HG Extraction and Quantification :
-
After incubation, the cells and culture medium are collected.
-
Metabolites, including 2-HG, are extracted using a method such as methanol precipitation.
-
The concentration of 2-HG is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis : The cellular potency is determined by calculating the IC₅₀ value for 2-HG inhibition from the dose-response curve.
Orthotopic Glioma Mouse Model for In Vivo Efficacy
This model assesses the brain penetrance and anti-tumor activity of this compound in a setting that mimics human brain cancer.[2]
-
Model System : Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[12]
-
Implantation : Patient-derived mIDH1 glioma cells (e.g., TS603 neurospheres) are stereotactically implanted into the brains of the mice.[2]
-
Treatment Protocol :
-
Endpoint Measurement : At various time points after the final dose, animals are euthanized. Brain, tumor, and plasma samples are collected.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis :
-
This compound concentrations in plasma and brain tissue are measured by LC-MS to determine the brain-to-plasma ratio.[2]
-
2-HG levels in the glioma tissue are quantified by LC-MS to assess the extent of target inhibition.[2] The percent inhibition is calculated relative to the vehicle-treated control group.
-
Conclusion
The comprehensive in vitro and preclinical studies of this compound have robustly characterized its mechanism, potency, and pharmacokinetic profile. These studies demonstrated that this compound is a potent, dual inhibitor of mutant IDH1 and IDH2 enzymes.[1] Crucially, the data confirmed its ability to penetrate the blood-brain barrier and achieve significant, near-complete suppression of the oncometabolite 2-HG in orthotopic glioma models.[2][4] These foundational preclinical findings established a clear scientific rationale for its clinical development and were predictive of the 2-HG reduction observed in human glioma patients, ultimately supporting its evaluation in pivotal clinical trials for the treatment of IDH-mutant gliomas.[2][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (VOR; AG-881), an inhibitor of mutant IDH1 and IDH2, in patients (pts) with recurrent/progressive glioma: Updated results from the phase I non-enhancing glioma population. - ASCO [asco.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | 1644545-52-7 | Benchchem [benchchem.com]
- 7. oncobites.blog [oncobites.blog]
- 8. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Toxicological insights and safety considerations of this compound in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Vorasidenib (AG-881): A Preclinical Technical Guide on Pharmacodynamics and Pharmacokinetics
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the preclinical pharmacodynamics and pharmacokinetics of Vorasidenib (AG-881), a first-in-class, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. The data presented herein supported its development for the treatment of IDH-mutant gliomas.
Pharmacodynamics: Mechanism of Action and Efficacy
Mutations in IDH1 and IDH2 genes lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to oncogenesis.[2][3] this compound is designed to specifically inhibit these mutant IDH enzymes, thereby lowering 2-HG levels, reversing epigenetic dysregulation, and promoting cellular differentiation.[4][5][6]
In Vitro Potency
This compound demonstrates potent inhibition of various IDH1 and IDH2 mutant enzymes at nanomolar concentrations.[4] Its activity has been confirmed in cell-based assays using patient-derived and engineered cell lines, where it effectively suppresses 2-HG production.[4][7]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line / Enzyme | IC₅₀ (nM) |
|---|---|---|---|
| mIDH1 | Biochemical | mIDH1-R132H/IDH1-WT Heterodimer | 6 |
| Cell-based 2-HG | TS603 neurospheres (IDH1-R132H) | 19 | |
| Cell-based 2-HG | HT-1080 (IDH1-R132C) | <50 | |
| Cell-based 2-HG | Expressing mIDH1-R132C, G, H, or S | 0.04 - 22 | |
| mIDH2 | Biochemical | mIDH2-R140Q Homodimer | 12 |
| Cell-based 2-HG | U87MG engineered (IDH2-R140Q) | 47 | |
| Cell-based 2-HG | Expressing mIDH2-R140Q | 7 - 14 | |
| Cell-based 2-HG | Expressing mIDH2-R172K | 130 |
Data sourced from multiple preclinical studies.[4][7][8][9]
In Vivo Pharmacodynamics
In preclinical animal models, orally administered this compound demonstrates excellent brain penetration and achieves significant, dose-dependent reductions in 2-HG levels within tumor tissue.[4][8] In an orthotopic glioma mouse model, this compound inhibited 2-HG production by over 97%.[7][10][11]
Table 2: In Vivo 2-HG Inhibition in Preclinical Models
| Animal Model | Tumor Model | Dose | 2-HG Reduction in Tumor |
|---|---|---|---|
| Mouse | HT1080 (mIDH1-R132C) Xenograft | ≥30 mg/kg (BID) | >96% |
| Mouse | U87 (mIDH2-R140Q) Xenograft | ≥30 mg/kg (BID) | >96% |
| Mouse | Orthotopic TS603 (mIDH1-R132H) Glioma | ≥0.1 mg/kg | >97% |
| Mouse | Orthotopic TS603 (mIDH1-R132H) Glioma | 50 mg/kg (BID for 4 days) | >97% |
Data sourced from multiple preclinical studies.[4][7]
Signaling Pathway
Mutant IDH enzymes drive oncogenesis through the production of 2-HG, which competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and a block in cellular differentiation.[12][13] this compound directly inhibits the mutant IDH enzymes, breaking this pathogenic cascade.
Pharmacokinetics: Absorption, Distribution, and Clearance
Preclinical studies in mice and rats show that this compound is characterized by rapid oral absorption and low total body plasma clearance.[8] A key feature of this compound is its ability to effectively penetrate the blood-brain barrier, which is critical for treating gliomas.[7][8] This contrasts with first-generation mIDH inhibitors, ivosidenib and enasidenib, which exhibit low brain exposure in preclinical models.[5][7]
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose | Clearance (L/hr/kg) | Brain-to-Plasma Ratio (AUC₀₋₂₄hr) |
|---|---|---|---|
| Mouse | - | 0.406 | 0.62 - 1.96 |
| Rat | 3 mg/kg (oral) | 0.289 | 0.65 - 1.48 |
Data sourced from multiple preclinical studies.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
Biochemical Enzyme Inhibition Assay
-
Enzyme Preparation: Recombinant human heterodimeric mIDH1-R132H/IDH1-wild type (WT) and homodimeric mIDH2-R140Q enzymes were used for potency evaluations.[7]
-
Assay Reaction: The assay measures the NADPH-dependent reduction of α-KG to 2-HG. The reaction mixture typically contains the enzyme, α-KG, and NADPH in a buffer solution.
-
Inhibitor Addition: this compound is added at various concentrations to determine its inhibitory effect.
-
Detection: The rate of NADPH depletion is monitored by measuring the decrease in fluorescence or absorbance over time.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based 2-HG Inhibition Assay
-
Cell Culture: Patient-derived TS603 IDH1-R132H glioma neurospheres or engineered U87MG cells expressing mIDH2-R140Q are cultured under standard conditions.[5][7]
-
Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 48-72 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted, typically using a methanol/water solution.
-
2-HG Quantification: The concentration of 2-HG in the cell lysates is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: IC₅₀ values are determined by plotting the percentage of 2-HG inhibition against the log concentration of this compound.
In Vivo Orthotopic Glioma Model and PK/PD Study
The following workflow outlines a typical preclinical study to evaluate the in vivo efficacy and pharmacokinetics of this compound.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells.
-
Orthotopic Inoculation: Mice are anesthetized, and a burr hole is drilled into the skull. Patient-derived TS603 glioma cells harboring the IDH1-R132H mutation are stereotactically injected into the brain parenchyma.[7]
-
Tumor Monitoring: Tumor growth is monitored non-invasively using techniques like magnetic resonance imaging (MRI) until tumors reach a specified volume (e.g., ~40 mm³).[7]
-
Dosing: Once tumors are established, mice are randomized into treatment groups and dosed orally with this compound (e.g., 50 mg/kg, twice daily for 4 days) or a vehicle control.[7]
-
Sample Collection: At various time points after the final dose, animals are euthanized. Blood (for plasma), cerebrospinal fluid (CSF), normal brain tissue, and tumor tissue are collected.[7]
-
Bioanalysis: this compound and 2-HG concentrations in the collected matrices are determined by validated LC-MS/MS methods to assess pharmacokinetics (drug levels) and pharmacodynamics (2-HG inhibition).[7]
Conclusion
Preclinical data robustly demonstrate that this compound is a potent, dual inhibitor of mutant IDH1 and IDH2. Its key attributes include nanomolar in vitro potency, significant in vivo reduction of the oncometabolite 2-HG, and excellent brain penetration in multiple animal species.[7][8][10] These findings established a strong scientific rationale for its clinical investigation and provided a clear mechanism of action, ultimately supporting its development as a targeted therapy for patients with IDH-mutant gliomas.[12][14]
References
- 1. Preclinical Models of Low-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncobites.blog [oncobites.blog]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicological insights and safety considerations of this compound in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.eur.nl [pure.eur.nl]
- 13. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]
Methodological & Application
Vorasidenib In Vitro Assay Protocols for Glioma Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib (AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant portion of low-grade gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5][6] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone demethylases, causing widespread epigenetic alterations and a block in cellular differentiation, thereby promoting tumor growth.[7][8] this compound has shown significant efficacy in clinical trials by reducing 2-HG levels, leading to delayed tumor progression.[4][5][6][9] These application notes provide detailed protocols for in vitro assays to evaluate the activity of this compound in glioma cell lines.
Data Presentation
Table 1: this compound IC50 Values for 2-HG Inhibition in Mutant IDH Cell Lines
| Cell Line Expressing Mutant IDH | IC50 Range (nM) |
| IDH1-R132C, G, H, or S | 0.04 - 22 |
| IDH2-R140Q | 7 - 14 |
| IDH2-R172K | 130 |
| Data sourced from a clinical study protocol summary of nonclinical information. |
Table 2: this compound IC50 Values for Antiproliferative Activity in Glioma Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (nM) |
| U-87 MG (engineered with IDH2-R140Q) | CellTiter-Glo® | 72 hours | < 50 |
| TS603 (patient-derived neurosphere, IDH1-R132H) | CellTiter-Glo® | 72 hours | < 50 |
| HT-1080 (fibrosarcoma, for comparison) | CellTiter-Glo® | 72 hours | < 50 |
| Data sourced from commercially available technical information for this compound.[1][10] |
Signaling Pathway
Mutations in IDH1 and IDH2 enzymes are a defining characteristic of a large subset of gliomas.[3] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, which include histone demethylases (KDMs) and the TET family of DNA hydroxylases. This inhibition leads to global epigenetic alterations, most notably the hypermethylation of histones (e.g., H3K9me3, H3K27me3) and DNA, which in turn blocks cellular differentiation and promotes oncogenesis.[8][11] this compound, by inhibiting mutant IDH1/2, reduces 2-HG levels, thereby restoring the activity of these dioxygenases and reversing the oncogenic epigenetic state.[9]
Caption: Signaling pathway of mutant IDH and this compound's mechanism of action.
Experimental Protocols
Cell Culture of IDH-Mutant Glioma Cell Lines
1.1. Adherent Cell Lines (e.g., U-87 MG engineered with IDH1/2 mutation)
-
Cell Line: U-87 MG IDH1-R132H mutant isogenic cell line (e.g., ATCC® HTB-14IG™).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][12] For stable cell lines generated by transfection, a selection antibiotic (e.g., 700 µg/ml G418) may be required in the culture medium.[12]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Aspirate the rinse and add fresh Trypsin-EDTA solution to cover the cell layer.
-
Incubate at 37°C for 2-3 minutes until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at approximately 150 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh medium and plate in a new flask at the desired density.
-
1.2. Neurosphere Cultures (e.g., TS603, patient-derived cells)
-
Media: Neurobasal-A medium supplemented with N2 and B27 supplements, 20 ng/mL Epidermal Growth Factor (EGF), and 20 ng/mL basic Fibroblast Growth Factor (bFGF).[13]
-
Culture Conditions: Culture in ultra-low attachment flasks or plates to promote neurosphere formation. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Collect neurospheres and centrifuge at 100 x g for 5 minutes.
-
Aspirate the supernatant and resuspend in 1 mL of a dissociation reagent (e.g., StemPro™ Accutase™ or 0.05% trypsin-EDTA).[14][15]
-
Incubate at 37°C for 2-3 minutes.
-
Gently triturate the cells with a P200 pipette tip to obtain a single-cell suspension.
-
Neutralize the dissociation reagent with medium containing a trypsin inhibitor or by dilution with a larger volume of complete neurosphere medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh neurosphere medium and re-plate.[14]
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[1][10][16]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
-
Materials:
-
IDH-mutant glioma cells
-
Complete culture medium
-
96-well opaque-walled plates suitable for luminescence assays
-
This compound stock solution (dissolved in DMSO)
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Plate reader with luminescence detection capabilities
-
-
Protocol:
-
Seed glioma cells into a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16][17]
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (100 µL).[1][16][17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][16]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS
This protocol outlines the general steps for quantifying 2-HG in cell culture media.[12][18]
Caption: Workflow for 2-HG measurement by LC-MS/MS.
-
Materials:
-
Cell culture media samples from this compound-treated and control cells
-
Internal standard (e.g., ¹³C₅-2-HG)
-
Cold methanol (80%)
-
LC-MS/MS system
-
-
Protocol:
-
Culture IDH-mutant glioma cells with and without this compound for 48 hours.[12][18]
-
Collect the cell culture medium and centrifuge to remove any detached cells.
-
To 100 µL of medium, add an internal standard.
-
Add 400 µL of cold 80% methanol to precipitate proteins.
-
Vortex and incubate at -80°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
For chiral separation of D-2-HG and L-2-HG, derivatization with a reagent like diacetyl-L-tartaric anhydride (DATAN) may be necessary before LC-MS analysis.[18][19]
-
Analyze the samples using an LC-MS/MS system with a suitable column (e.g., HILIC or chiral column).[20]
-
Monitor the mass transitions for 2-HG and the internal standard.
-
Quantify the concentration of 2-HG by comparing the peak area ratios to a standard curve.
-
Western Blot for Histone Methylation
This protocol provides a method to assess changes in histone methylation marks, such as H3K4me3, which can be affected by the inhibition of 2-HG production.[11][21]
-
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins)[22]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Prepare nuclear extracts or whole-cell lysates from glioma cells treated with this compound or vehicle control. Acid extraction is a common method for enriching histones.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate 15-30 µg of protein per lane on a high-percentage SDS-PAGE gel.[23]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[22][24]
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me3, diluted in blocking buffer) overnight at 4°C with gentle agitation.[24] A loading control such as an antibody against total Histone H3 should be used.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the level of histone methylation to the total histone H3 level.
-
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound's effects on glioma cell lines. The assays described allow for the quantification of the drug's primary pharmacodynamic effect (2-HG reduction), its impact on cell viability, and its influence on downstream epigenetic modifications. Adherence to these detailed methods will facilitate reproducible and reliable data generation for researchers in neuro-oncology and drug development.
References
- 1. Real-Time Viability & Apoptosis Analysis in Malignant Glioma Models [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. IDH1-R132H mutation radiosensitizes U87MG glioma cells via epigenetic downregulation of TIGAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chayon.co.kr [chayon.co.kr]
- 5. This compound Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 6. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]
- 7. This compound in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.6. Cell Viability Assays [bio-protocol.org]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. Frontiers | Therapeutic Targeting of Histone Modifications in Adult and Pediatric High-Grade Glioma [frontiersin.org]
- 12. Cell culture and generation of stable cell lines. [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Frontiers | In vitro Analysis of Neurospheres Derived from Glioblastoma Primary Culture: A Novel Methodology Paradigm [frontiersin.org]
- 16. ch.promega.com [ch.promega.com]
- 17. Cell viability assay. [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WDR82-Mediated H3K4me3 Is Associated with Tumor Proliferation and Therapeutic Efficacy in Pediatric High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 23. researchgate.net [researchgate.net]
- 24. Histone western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Vorasidendib in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib (formerly AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in several cancers, most notably in low-grade gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing epigenetic changes and altering cellular metabolism.[1][3][4] this compound acts by inhibiting these mutant IDH enzymes, thereby reducing 2-HG levels and reversing its oncogenic effects.[1][4] These application notes provide detailed protocols for the dosing and administration of this compound in common laboratory settings.
Mechanism of Action
This compound selectively targets and inhibits the mutated forms of both IDH1 and IDH2 enzymes. This inhibition blocks the conversion of α-ketoglutarate (α-KG) to 2-HG. The subsequent reduction in intracellular 2-HG levels is believed to restore normal cellular differentiation and inhibit tumor cell proliferation.[1]
References
- 1. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Implantation of Patient Brain Tumor Cells into Matching Locations in Mouse Brains for Patient-Derived Orthotopic Xenograft Model Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial. [vivo.weill.cornell.edu]
Application of Vorasidenib in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib (AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant portion of gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG is implicated in epigenetic dysregulation and tumorigenesis. This compound has demonstrated significant clinical activity in patients with IDH-mutant gliomas and has shown the ability to effectively cross the blood-brain barrier.[3][4][5]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical tools in preclinical oncology research. They are known to recapitulate the histological and genetic characteristics of the original human tumor more accurately than traditional cell line-derived xenograft models. This fidelity makes PDX models invaluable for evaluating the efficacy of targeted therapies like this compound in a setting that closely mimics the clinical scenario.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in glioma PDX models, with a focus on orthotopic implantation to best model the tumor microenvironment of the brain.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an IDH1-Mutant Glioma PDX Model
| PDX Model | Tumor Type | Treatment | Dosing Schedule | Primary Endpoint | Result | Reference |
| TS603 | Grade III Glioma (IDH1-R132H) | This compound (50 mg/kg) | Oral, twice daily for 4 days | Tumor 2-HG Inhibition | >97% inhibition of 2-HG production in glioma tissue | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose | Route | Brain-to-Plasma Ratio | Reference |
| Rat | 3 mg/kg | Oral (single dose) | 0.65 | [2] |
| Mouse (Orthotopic Glioma Model) | 50 mg/kg | Oral (twice daily for 4 days) | 1.33 (Brain-to-plasma AUC ratio) | [1] |
Signaling Pathway
Mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis. This compound acts by inhibiting these mutant IDH1 and IDH2 enzymes, thereby reducing 2-HG levels and restoring normal cellular processes.
Figure 1. Mechanism of action of this compound in IDH-mutant glioma.
Experimental Protocols
Protocol 1: Establishment of an Orthotopic IDH-Mutant Glioma PDX Model
This protocol describes the intracranial implantation of patient-derived glioma cells into immunodeficient mice.
Materials:
-
Patient-derived IDH-mutant glioma cells (e.g., TS603 neurospheres)
-
Immunodeficient mice (e.g., NOD-SCID or NSG, 6-8 weeks old)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill)
-
Bone wax
-
Suture or surgical glue
-
Cell culture medium (e.g., DMEM/F12)
-
Matrigel (optional)
Procedure:
-
Cell Preparation:
-
Culture patient-derived glioma cells under appropriate conditions to maintain their stem-like properties.
-
On the day of surgery, harvest the cells and resuspend them in a sterile, serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL. Matrigel can be mixed with the cell suspension to aid in localization.
-
-
Animal Preparation:
-
Anesthetize the mouse using the chosen anesthetic.
-
Secure the mouse in the stereotaxic apparatus.
-
Shave the scalp and disinfect the area with an appropriate antiseptic.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates for the desired brain region (e.g., striatum), mark the injection site. For example, 2 mm lateral and 1 mm anterior to the bregma.
-
Create a small burr hole at the marked site using a micro-drill, being careful not to damage the underlying dura mater.
-
-
Intracranial Injection:
-
Carefully lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 3 mm ventral from the dura).
-
Slowly inject the cell suspension over 5-10 minutes to prevent backflow.
-
Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
-
Closure and Post-operative Care:
-
Seal the burr hole with bone wax.
-
Close the scalp incision with sutures or surgical glue.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the mice closely for recovery and any signs of neurological deficits.
-
Protocol 2: this compound Administration and Tumor Monitoring
Materials:
-
This compound (AG-881)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Magnetic Resonance Imaging (MRI) system suitable for small animals
Procedure:
-
Tumor Growth Monitoring:
-
Beginning 2-3 weeks post-implantation, monitor tumor growth using MRI.
-
Perform T2-weighted imaging to visualize the tumor and calculate its volume. A common formula is: Tumor Volume = (Length x Width^2) / 2.
-
Continue imaging weekly or bi-weekly until tumors reach a predetermined size for treatment initiation (e.g., ~40 mm³).[1][2]
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume).
-
Randomize mice with established tumors into treatment and vehicle control groups.
-
Administer this compound or vehicle via oral gavage according to the planned schedule (e.g., 50 mg/kg, twice daily for 4 days).[1]
-
-
Continued Monitoring:
-
For efficacy studies, continue to monitor tumor volume by MRI at regular intervals.
-
Monitor animal body weight and clinical signs of toxicity.
-
For pharmacodynamic studies, tissues can be harvested at specific time points after the final dose.
-
Protocol 3: Pharmacodynamic Analysis of 2-HG Levels
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Tissue homogenization equipment
-
Methanol/water extraction buffer
-
Internal standards for 2-HG
Procedure:
-
Tissue Collection and Processing:
-
At the designated endpoint, euthanize the mice and immediately harvest the brains.
-
Dissect the tumor tissue and a contralateral normal brain tissue sample.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue samples in a cold extraction buffer (e.g., 80% methanol).
-
Centrifuge the homogenates to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a validated LC-MS method for the quantification of 2-HG.
-
Normalize the 2-HG levels to the tissue weight.
-
Calculate the percent inhibition of 2-HG in the this compound-treated group compared to the vehicle-treated group.
-
Protocol 4: Immunohistochemical Analysis of Proliferation
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) brain tissue sections
-
Anti-Ki-67 antibody
-
Appropriate secondary antibody and detection system (e.g., HRP-DAB)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate the sections with the primary anti-Ki-67 antibody.
-
Wash and incubate with the secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides and mount with a permanent mounting medium.
-
-
Analysis:
-
Quantify the percentage of Ki-67-positive nuclei in the tumor regions to determine the proliferative index.
-
Experimental Workflow Visualization
Figure 2. Experimental workflow for a this compound study in a glioma PDX model.
References
- 1. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A promising therapeutic breakthrough for diffuse isocitrate dehydrogenase mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. This compound in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vorasidenib in Grade 2 Astrocytoma and Oligodendroglioma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib (formerly AG-881) is a first-in-class, oral, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are early and defining genetic events in the majority of grade 2 gliomas, including astrocytomas and oligodendrogliomas.[3][4] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation.[5][6] this compound is designed to block the production of 2-HG, thereby targeting a fundamental driver of tumor growth in this patient population.[3][7] The pivotal Phase 3 INDIGO trial demonstrated that this compound significantly improves progression-free survival and delays the time to next intervention for patients with residual or recurrent grade 2 IDH-mutant glioma, leading to its FDA approval.[8][9][10] These notes provide a comprehensive overview of this compound's mechanism, clinical data, and relevant research protocols.
Mechanism of Action
This compound is a potent, allosteric inhibitor that targets the mutated forms of both IDH1 and IDH2 enzymes.[2] In gliomas with these mutations, the neomorphic activity of the mutant enzyme converts α-ketoglutarate (αKG) to D-2-hydroxyglutarate (2-HG).[5] High levels of 2-HG competitively inhibit αKG-dependent dioxygenases, leading to widespread DNA and histone hypermethylation, which in turn blocks cellular differentiation and promotes tumorigenesis.[6][11]
By inhibiting mutant IDH1 and IDH2, this compound blocks this pathological pathway, leading to a significant reduction in 2-HG levels within the tumor.[1][5] Preclinical and clinical studies have shown that this compound can reduce 2-HG production by over 90%.[1][12] This reduction helps restore normal cellular differentiation processes and slows tumor growth.[12][13]
Quantitative Data Summary
The efficacy and safety of this compound were primarily established in the global, randomized, double-blind, placebo-controlled Phase 3 INDIGO trial.[8][14]
INDIGO Trial: Patient Demographics and Characteristics
The trial enrolled 331 patients with residual or recurrent grade 2 glioma with an IDH1/2 mutation.[8][15]
| Characteristic | This compound (n=168) | Placebo (n=163) |
| Median Age, years (range) | 40.4 (16-71) | 40.4 (16-71) |
| Histological Subtype | ||
| Oligodendroglioma | 88 (52.4%) | 84 (51.5%) |
| Astrocytoma | 80 (47.6%) | 79 (48.5%) |
| Karnofsky Performance Status ≥ 90 | 89.9% | 92.0% |
| Median Time from Last Surgery, years | 2.5 | 2.2 |
| Data sourced from multiple reports on the INDIGO trial.[8][15][16] |
Efficacy Endpoints from the INDIGO Trial
The trial met its primary and key secondary endpoints at the second planned interim analysis.[15]
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | 0.39 (0.27 - 0.56) | <0.001 |
| Median Time to Next Intervention (TTNI) | Not Reached | 17.8 months | 0.26 (0.15 - 0.43) | <0.001 |
| Tumor Growth Rate (% change every 6 mo.) | -2.5% (shrinkage) | +13.9% (growth) | N/A | N/A |
| Data from the primary analysis (data cutoff: Sep 6, 2022) and subsequent volumetric analysis.[7][15][17][18] |
Safety Profile: Adverse Events (AEs) in >20% of Patients
This compound demonstrated a manageable safety profile.[8][19]
| Adverse Event (All Grades) | This compound (n=167) | Placebo (n=161) |
| Alanine Aminotransferase (ALT) Increased | 38.9% | 14.7% |
| COVID-19 | 32.9% | 28.8% |
| Fatigue | 32.3% | 31.9% |
| Aspartate Aminotransferase (AST) Increased | 28.7% | 8.0% |
| Headache | 26.9% | 27.0% |
| Diarrhea | 24.6% | 16.6% |
| Nausea | 21.6% | 22.7% |
| Grade ≥3 ALT elevation occurred in 9.6% of patients receiving this compound versus 0% with placebo.[8][19][20] |
Experimental Protocols
Protocol: Phase 3 INDIGO Clinical Trial (NCT04164901)
This protocol outlines the design of the registration-enabling study for this compound.
Objective: To evaluate the efficacy and safety of this compound versus placebo in patients with residual or recurrent grade 2 IDH-mutant glioma who have undergone surgery as their only treatment.[15]
Study Design:
-
Type: Global, randomized, multicenter, double-blind, placebo-controlled.[14][21]
-
Population: 331 patients.[8]
-
Randomization: 1:1 ratio to either the this compound or placebo arm.[22]
-
Stratification Factors: 1p/19q co-deletion status and baseline tumor size.[21]
Key Eligibility Criteria:
-
Age ≥12 years.[14]
-
Confirmed diagnosis of grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation.[10][21]
-
History of at least one surgery (including biopsy) for glioma, with the most recent surgery occurring 1 to 5 years before randomization.[14]
-
Presence of measurable, non-enhancing disease.[14]
-
No prior anticancer treatment (chemotherapy or radiotherapy).[21]
-
Karnofsky Performance Status (KPS) score of at least 80.[14]
-
Not in immediate need of chemotherapy or radiation, per investigator judgment.[3]
Treatment Regimen:
-
This compound Arm: 40 mg administered orally, once daily.[22]
-
Placebo Arm: Matched placebo administered orally, once daily.[22]
-
Cycle Length: Continuous 28-day cycles.[22]
-
Duration: Treatment continued until radiographic disease progression or unacceptable toxicity.[21]
-
Crossover: Patients in the placebo arm were permitted to cross over to receive this compound upon confirmed radiographic progression.[18][22]
Protocol: Efficacy Assessment via Radiographic Imaging
Objective: To objectively measure tumor progression according to standardized criteria.
Methodology:
-
Imaging Schedule: Tumor assessments were performed via MRI every 12 weeks.[21]
-
Evaluation Criteria: Progression-Free Survival (PFS) was evaluated by a Blinded Independent Review Committee (BIRC).[21]
-
RANO-LGG Criteria: The BIRC used the modified Response Assessment in Neuro-Oncology for Low-Grade Glioma (RANO-LGG) criteria.[21]
-
Definition of Progression: Radiographic progression was defined as any of the following:
Protocol: Preclinical Biochemical Potency Assay
Objective: To determine the in vitro inhibitory activity of this compound against mutant IDH1 and IDH2 enzymes.
Methodology (as described in preclinical development):
-
Enzyme Source: Recombinant human heterodimeric mIDH1-R132H/IDH1-wild type and homodimeric mIDH2-R140Q enzymes were used for evaluation.[1]
-
Assay Principle: The assay measures the enzymatic conversion of α-ketoglutarate (αKG) to 2-hydroxyglutarate (2-HG).
-
Procedure: a. The purified mutant IDH enzyme is incubated with its substrate (αKG) and cofactor (NADPH). b. Varying concentrations of this compound are added to the reaction mixture. c. The reaction is allowed to proceed for a set time at a controlled temperature. d. The reaction is quenched, and the amount of 2-HG produced is quantified using a sensitive detection method, such as mass spectrometry.
-
Data Analysis: The concentration of this compound required to inhibit 50% of the enzyme's activity (IC₅₀) is calculated by fitting the dose-response data to a standard inhibition curve. Preclinical studies demonstrated nanomolar potency against both mIDH1 and mIDH2.[23]
Conclusion and Future Directions
This compound represents a significant advancement in the treatment of IDH-mutant grade 2 gliomas, establishing the efficacy of a targeted therapy for this disease.[4][19] It provides a new treatment option that can significantly delay tumor progression and the need for more toxic therapies like radiation and chemotherapy, while preserving quality of life.[7][9][17]
Future research is focused on several key areas:
-
Combination Therapies: Investigating this compound in combination with other treatments, such as immunotherapy (e.g., with Pembrolizumab), to potentially enhance anti-tumor effects.[6][17]
-
Higher-Grade Gliomas: Exploring the role and efficacy of this compound in patients with higher-grade (grade 3 or 4) IDH-mutant gliomas.[9]
-
Long-Term Outcomes: Continued follow-up of patients from the INDIGO trial to understand the long-term impact on overall survival and neurocognitive function.[24]
-
Biomarkers of Response: Identifying predictive biomarkers beyond the IDH mutation itself to better tailor patient selection.[11]
References
- 1. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Frontiers | this compound in IDH1/2-mutant low-grade glioma: the grey zone of patient’s selection [frontiersin.org]
- 4. This compound Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. This compound for IDH-mutant grade 2 gliomas: clinical advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacr.org [aacr.org]
- 11. This compound in IDH mutant WHO grade 2 gliomas: time to stop sitting on the fence? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A promising therapeutic breakthrough for diffuse isocitrate dehydrogenase mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicological insights and safety considerations of this compound in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Servier Presents Transformational Data from Pivotal Phase 3 INDIGO Trial of this compound in Recurrent or Residual Grade 2 IDH-Mutant Diffuse Glioma - BioSpace [biospace.com]
- 16. This compound: Insights from the INDIGO Trial - OncologyTube [oncologytube.com]
- 17. New Analyses from Pivotal Phase 3 INDIGO Study Reinforce this compound’s Potential to Change the Treatment Paradigm for IDH-Mutant Diffuse Glioma | Blog [servier.us]
- 18. This compound in IDH1- or IDH2-Mutant Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ASCO 2023: this compound delays disease progression or death in grade 2 glioma with IDH mutation - ecancer [ecancer.org]
- 20. m.youtube.com [m.youtube.com]
- 21. INDIGO Trial Design - VORANIGO® (this compound) [voranigohcp.com]
- 22. This compound in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. curetoday.com [curetoday.com]
Application Notes and Protocols for Cell Culture Experiments with Vorasidenib in IDH1/2 Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro and in vivo experiments to evaluate the efficacy and mechanism of action of Vorasidenib, a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. The provided protocols are intended to serve as a foundation for researchers working with IDH1/2 mutant cancer cell lines.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are key oncogenic drivers in several cancers, most notably gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation. This compound (AG-881) is a potent, brain-penetrant, dual inhibitor of mutant IDH1 and IDH2 enzymes. It has demonstrated significant therapeutic potential by reducing 2-HG levels and delaying disease progression in patients with IDH-mutant gliomas.[1][2][3][4] These protocols detail the experimental procedures to study the effects of this compound in a laboratory setting.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a reference for expected outcomes.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IDH Mutation | Assay | IC₅₀ (nM) | Reference |
| U-87 MG pLVX-IDH2 R140Q-neo | Glioblastoma | IDH2 R140Q | Antiproliferative | <50 | [5] |
| HT-1080 | Fibrosarcoma | IDH1 R132C | Antiproliferative | <50 | [5] |
| TS603 | Grade III Glioma (Neurosphere) | IDH1 R132H | 2-HG Inhibition | <50 | [5] |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Glioma Mouse Model
| Parameter | Result | Reference |
| 2-HG Inhibition in Glioma Tissue | >97% | [2] |
Table 3: Clinical Efficacy of this compound (INDIGO Phase 3 Trial)
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival | 27.7 months | 11.1 months | 0.39 (0.27 to 0.56) | < 0.0001 | [6] |
| Time to Next Intervention | Not Reached | 17.8 months | 0.26 (0.15 to 0.43) | < 0.0001 | [6] |
Experimental Protocols
Cell Culture of IDH1/2 Mutant Glioma Cells
This section provides protocols for culturing two relevant cell lines for studying this compound: the patient-derived IDH1-mutant glioma stem-like cell line TS603, and the commonly used U-87 MG glioblastoma cell line, which can be engineered to express mutant IDH2.
Protocol 1.1: Culture of TS603 IDH1-R132H Glioma Stem-like Cells
The TS603 cell line is derived from a WHO Grade III anaplastic oligodendroglioma and endogenously expresses the IDH1-R132H mutation.[7] These cells are typically cultured as neurospheres in serum-free media.
-
Media Preparation (NeuroCult™ NS-A Proliferation Medium or similar):
-
NeuroCult™ NS-A Basal Medium
-
NeuroCult™ NS-A Proliferation Supplements
-
10 ng/mL human epidermal growth factor (EGF)
-
20 ng/mL human basic fibroblast growth factor (bFGF)
-
2 µg/mL heparin
-
-
Thawing and Plating:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate in a T-25 flask.
-
-
Maintenance:
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Change or supplement the medium every 2-3 days by adding fresh medium to the flask.
-
Passage cells when neurospheres become large and dark in the center. Dissociate spheres using a suitable non-enzymatic dissociation reagent or gentle trituration and re-plate at a lower density.
-
Protocol 1.2: Culture of U-87 MG Glioblastoma Cells (for IDH2 mutant engineering)
The U-87 MG cell line is a widely used glioblastoma cell line that is IDH-wildtype.[8] It can be genetically engineered to express mutant IDH2 (e.g., R140Q) to study the effects of this compound on this specific mutation.
-
Media Preparation (Eagle's Minimum Essential Medium - EMEM):
-
EMEM
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Thawing and Plating:
-
Follow the same procedure as for TS603 cells.
-
-
Maintenance:
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Change medium every 2-3 days.
-
Passage cells when they reach 80-90% confluency using trypsin-EDTA.
-
In Vitro this compound Treatment and Cell Viability Assays
This protocol describes how to treat IDH1/2 mutant cells with this compound and assess its effect on cell viability.
Protocol 2.1: this compound Treatment
-
Prepare a stock solution of this compound in DMSO. A 10 mM stock is a common starting point.
-
Seed IDH1/2 mutant cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A starting concentration of 1 µM has been used in preclinical studies. A dose-response curve is recommended (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
Protocol 2.2: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
-
After the this compound treatment period, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of 2-Hydroxyglutarate (2-HG) Levels
This protocol outlines the procedure for quantifying the oncometabolite 2-HG in cell culture supernatants using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 3.1: Sample Preparation
-
Culture IDH1/2 mutant cells in 6-well plates and treat with this compound or vehicle control as described in Protocol 2.1 for 48 hours.
-
Collect the cell culture medium.
-
Centrifuge the medium at 500 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
Protocol 3.2: LC-MS/MS Analysis of 2-HG
This is a generalized protocol; specific parameters will need to be optimized for the available instrumentation.
-
Metabolite Extraction: Thaw samples on ice. Precipitate proteins by adding 4 volumes of ice-cold methanol. Vortex and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Sample Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.
-
Chromatographic Separation: Use a HILIC or a chiral column for separation of D- and L-2-HG.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for 2-HG.
-
Quantification: Generate a standard curve using known concentrations of 2-HG to quantify the levels in the samples. Normalize the results to the number of cells or total protein content.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the expression of proteins involved in cell proliferation and differentiation.
Protocol 4.1: Protein Extraction and Quantification
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
Protocol 4.2: Western Blotting
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies include:
-
Proliferation Marker: PCNA (Proliferating Cell Nuclear Antigen)
-
Differentiation Markers: GFAP (Glial Fibrillary Acidic Protein) for astrocytic differentiation, OLIG2 (Oligodendrocyte Transcription Factor 2) for oligodendroglial lineage.
-
Loading Control: GAPDH or β-actin.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway of Mutant IDH1/2 and the Effect of this compound
Caption: Mechanism of action of this compound in IDH1/2 mutant cells.
Experimental Workflow for In Vitro Evaluation of this compound
References
- 1. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]
- 4. This compound, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1644545-52-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenotypic and molecular states of IDH1 mutation-induced CD24-positive glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels Following Vorasidenib Treatment
Introduction
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes are a hallmark of several cancers, including low-grade gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). Vorasidenib is a first-in-class, brain-penetrant, dual inhibitor of mutant IDH1 and IDH2 enzymes.[1][2] Its therapeutic effect is mediated by the suppression of 2-HG production.[1] Accurate and reliable measurement of 2-HG levels is therefore critical for assessing the pharmacodynamic activity of this compound and monitoring treatment response in patients with IDH-mutant gliomas.
These application notes provide detailed protocols for the two primary methods used to quantify 2-HG levels: non-invasive in vivo Magnetic Resonance Spectroscopy (MRS) and ex vivo Liquid Chromatography-Mass Spectrometry (LC-MS/MS) of tumor tissue and plasma samples.
Mechanism of Action of this compound and 2-HG Production
Mutations in IDH1 and IDH2 confer a new enzymatic function, the conversion of α-ketoglutarate (α-KG) to 2-HG.[3] The accumulation of 2-HG is implicated in oncogenesis through epigenetic dysregulation and interference with cellular differentiation.[1] this compound specifically targets and inhibits these mutant IDH enzymes, thereby blocking the production of 2-HG and promoting cellular differentiation.[1] Clinical studies have demonstrated that this compound can reduce 2-HG levels by over 90% in IDH-mutant gliomas.[2][4][5]
Caption: Signaling pathway of mutant IDH and this compound action.
Quantitative Data Summary
The following tables summarize the reported quantitative changes in 2-HG levels following treatment with IDH inhibitors, including this compound.
Table 1: 2-HG Reduction Measured by Magnetic Resonance Spectroscopy (MRS)
| Treatment Modality | Patient Population | Median 2-HG Reduction | Confidence Interval | p-value | Reference |
| Chemoradiation | IDH-mutant glioma | 48.09% | ±14.62% | 0.003 | [6] |
| Ivosidenib/Vorasidenib | IDH-mutant glioma | Substantial and Significant | Not specified | < 0.001 | [7] |
Table 2: 2-HG Reduction Measured by Ex Vivo Methods (e.g., LC-MS/MS)
| Treatment | Sample Type | 2-HG Inhibition | Animal Model/Patient Population | Reference |
| This compound | Glioma Tissue | >97% | Orthotopic glioma mouse model | [4][5] |
| This compound | Glioma Tissue | >90% | Humans with mIDH gliomas | [2][4][5] |
| Ivosidenib/Vorasidenib | Tumor Biopsies | ~95% | IDH-mutant glioma patients | [8][9] |
Experimental Protocols
Protocol 1: In Vivo Measurement of 2-HG using Magnetic Resonance Spectroscopy (MRS)
This non-invasive technique allows for the longitudinal monitoring of 2-HG levels within the tumor.
1. Patient Preparation and MRI/MRS Acquisition:
-
Patients should be positioned comfortably in the MRI scanner to minimize motion artifacts.
-
An integrated MRI protocol should be employed, including conventional sequences (e.g., T1-weighted, T2-weighted FLAIR) for anatomical localization, followed by the MRS acquisition.[10]
-
For optimal 2-HG detection, a long-echo time (TE) Point-Resolved Spectroscopy (PRESS) sequence (e.g., TE = 97 ms) is recommended to minimize overlapping signals from macromolecules.[11]
-
Alternatively, spectral-editing techniques or 2D correlation spectroscopy (COSY) can be used for unambiguous detection of 2-HG.[12]
-
The voxel for MRS acquisition should be carefully placed over the tumor region identified on the anatomical images.
2. MRS Data Processing and Quantification:
-
The raw MRS data should be processed using specialized software (e.g., LCModel).
-
The software fits a basis set of known metabolite spectra to the acquired spectrum to determine the concentration of each metabolite.
-
The 2-HG signal is typically identified at 2.25 ppm.[13] It is crucial to differentiate this peak from overlapping signals of glutamate (Glu), glutamine (Gln), and gamma-aminobutyric acid (GABA).[11][14]
-
2-HG concentrations can be quantified relative to an internal reference metabolite, such as total creatine (tCr) or, in some cases, by referencing the unsuppressed water signal.
3. Data Analysis and Interpretation:
-
Changes in the 2-HG/tCr ratio are monitored over time, with scans performed at baseline (before treatment) and at specified follow-up intervals.
-
A significant decrease in the 2-HG/tCr ratio is indicative of a positive treatment response to this compound.[9]
Caption: Experimental workflow for in vivo 2-HG measurement by MRS.
Protocol 2: Ex Vivo Measurement of 2-HG using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method provides highly sensitive and specific quantification of 2-HG in biological samples. The following is a general protocol that may require optimization based on the specific matrix and instrumentation.
1. Sample Collection and Preparation:
-
Tumor Tissue: Surgically resected tumor tissue should be snap-frozen in liquid nitrogen and stored at -80°C. For analysis, a small piece of tissue (e.g., 20 mg) is homogenized in a suitable buffer (e.g., phosphate-buffered saline).[10]
-
Plasma: Whole blood should be collected in EDTA tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., 13C5-2-HG or 2HG-d4) is added to the samples, calibrators, and quality controls to account for variability in sample processing and instrument response.[15][16]
2. Analyte Extraction:
-
Protein Precipitation: For plasma samples and tissue homogenates, proteins are precipitated by adding a solvent like methanol or acetonitrile.[16][17] The mixture is vortexed and then centrifuged to pellet the proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can also be employed for cleaner extracts, especially for complex matrices.[18]
3. Derivatization (for Chiral Separation):
-
To distinguish between the D- and L-enantiomers of 2-HG, a derivatization step is often necessary. A common derivatizing agent is (+)-o,o-diacetyl-l-tartaric anhydride (DATAN).[19] This converts the enantiomers into diastereomers, which can be separated on a standard C18 column.
4. LC-MS/MS Analysis:
-
Chromatography: The extracted and derivatized sample is injected into an HPLC or UPLC system. A reverse-phase C18 column is commonly used.[15] A gradient elution with mobile phases such as water and methanol with modifiers like formic acid or ammonium hydroxide is employed to separate the analytes.[15]
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[15] The instrument is set up for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-HG and its internal standard.
5. Data Analysis and Quantification:
-
The peak areas of the 2-HG and the internal standard are integrated.
-
A calibration curve is generated by plotting the peak area ratio (2-HG/internal standard) against the known concentrations of the calibrators.
-
The concentration of 2-HG in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.[20]
Caption: Workflow for ex vivo 2-HG measurement by LC-MS/MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-invasive quantification of 2-hydroxyglutarate in human gliomas with IDH1 and IDH2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. (ISMRM 2025) Ivosidenib and this compound decrease 2-hydroxyglutarate levels in low-grade glioma: an in-vivo MR Spectroscopy study [archive.ismrm.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. jneuropsychiatry.org [jneuropsychiatry.org]
- 12. Detection of 2-hydroxyglutarate in IDH-mutated glioma patients by in vivo spectral-editing and 2D correlation magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Invasive Measurement of Drug and 2-HG Signals Using 19F and 1H MR Spectroscopy in Brain Tumors Treated with the Mutant IDH1 Inhibitor BAY1436032 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. tandfonline.com [tandfonline.com]
- 17. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vorasidenib solubility issues and solutions in aqueous buffers
Welcome to the Vorasidenib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.[1] In gliomas with IDH1 or IDH2 mutations, these enzymes convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] this compound blocks this process, leading to a reduction in 2-HG levels, which in turn helps to restore normal cellular differentiation and slow tumor growth.[3][4]
Q2: What are the basic solubility properties of this compound?
A2: this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is practically insoluble in water.[3][4] This low aqueous solubility requires specific preparation methods for use in most biological experiments.
Q3: How should I store this compound?
A3: this compound in its solid form should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions in DMSO can be stored at -80°C for up to a year, or at -20°C for up to six months.[6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[5] For the formulated oral medication, it should be stored at room temperature (20-25°C or 68-77°F) in a dry location, away from excess heat and moisture.[7][8][9]
Troubleshooting Guide: Solubility Issues
Issue: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium.
This is a common issue due to the low aqueous solubility of this compound. Here are some potential causes and solutions:
-
Cause: The final concentration of DMSO in your aqueous solution is too low to maintain this compound in solution.
-
Solution: Ensure the final concentration of DMSO in your working solution is sufficient. While the ideal concentration may vary depending on the specific buffer and this compound concentration, it is crucial to perform a small-scale test to determine the optimal DMSO percentage. As a general guideline for cell-based assays, keeping the final DMSO concentration below 0.5% is recommended to minimize solvent toxicity to cells.
-
Cause: The this compound concentration is too high for the chosen solvent system.
-
Solution: Try lowering the final concentration of this compound in your experiment. If a higher concentration is necessary, consider using a co-solvent system or a solubilizing agent as detailed in the experimental protocols below.
-
Cause: The temperature of the medium or buffer dropped, causing the compound to fall out of solution.
-
Solution: Gently warm your final solution to 37°C and use sonication to aid in re-dissolving the precipitate.[10] However, be cautious with temperature-sensitive components in your medium.
-
Cause: Interaction with components in the cell culture medium.
-
Solution: When preparing your working solution, add the this compound stock solution to a small volume of medium first and mix well before adding it to the rest of your culture. This gradual dilution can sometimes prevent immediate precipitation.
Quantitative Solubility Data
| Solvent/System | Solubility | Source(s) |
| DMSO | ~30 mg/mL | [5] |
| DMSO | 82 mg/mL (197.71 mM) | [3][4] |
| DMSO | 100 mg/mL (241.11 mM) | [11] |
| DMSO | ≥ 125 mg/mL (301.39 mM) | [10] |
| Ethanol | 82 mg/mL (197.71 mM) | [3][4] |
| Water | Insoluble | [3][4] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [5] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline | 2.5 mg/mL (Suspended solution) | [6] |
| 5% DMSO + 95% (20% SBE-β-CD in Saline) | 2.4 mg/mL (Suspended solution) | [6] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.08 mg/mL (Suspended solution) | [6] |
Note: Solubility can be batch-dependent. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in amber tubes to protect from light and moisture.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
It is recommended to perform a serial dilution. First, dilute the stock solution into a small volume of pre-warmed cell culture medium.
-
Vortex the intermediate dilution gently.
-
Add the intermediate dilution to the final volume of cell culture medium and mix thoroughly by inverting the container.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the working solution immediately.
-
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration (Co-solvent method)
-
Materials:
-
This compound DMSO stock solution
-
PEG300
-
Tween-80
-
Sterile Saline or ddH₂O
-
Sterile tubes
-
-
Procedure:
-
Prepare a clear stock solution of this compound in DMSO (e.g., 27.2 mg/mL).
-
In a sterile tube, add the following solvents in order, ensuring the solution is clear after each addition:
-
400 µL of PEG300
-
50 µL of the this compound DMSO stock solution
-
50 µL of Tween-80
-
-
Mix the solution thoroughly.
-
Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL.
-
Mix the final formulation until it is a clear solution.
-
This formulation should be prepared fresh and used immediately.
This protocol is adapted from a general method for poorly soluble drugs and may need optimization for your specific experimental needs.
-
Protocol 4: Preparation of this compound Formulation for In Vivo Administration (SBE-β-CD method)
-
Materials:
-
This compound DMSO stock solution
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline
-
Sterile tubes
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require heating to 37°C or sonication to fully dissolve.
-
Prepare a clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix the solution thoroughly. The result will be a suspended solution. Use sonication if necessary to ensure a uniform suspension.
-
This formulation should be prepared fresh and used immediately.
-
Visualizations
References
- 1. This compound | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound in IDH1/2-mutant low-grade glioma: the grey zone of patient’s selection [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 8. drugs.com [drugs.com]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. glpbio.com [glpbio.com]
- 11. This compound | Isocitrate Dehydrogenase (IDH) | TargetMol [targetmol.com]
Technical Support Center: Overcoming Vorasidenib Resistance in Glioma
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental resources for researchers, scientists, and drug development professionals investigating resistance mechanisms to Vorasidenib in glioma cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] In IDH-mutant gliomas, these enzymes convert α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to oncogenesis.[1][3] this compound works by binding to the active sites of the mutant IDH1/2 enzymes, blocking the production of 2-HG and thereby reducing tumor cell proliferation and promoting differentiation.[2][4][5] Preclinical and clinical studies have demonstrated that this compound treatment leads to a greater than 90% reduction in 2-HG concentrations in tumor tissue.[6][7]
Q2: What are the major known or hypothesized mechanisms of resistance to IDH inhibitors like this compound?
A2: While resistance mechanisms to this compound in glioma are still an active area of investigation, several potential mechanisms have been proposed based on studies of IDH inhibitors in other cancers, such as acute myeloid leukemia (AML) and cholangiocarcinoma.[8][9][10] These include:
-
Target-Related Alterations:
-
Secondary IDH Mutations: Acquired mutations in the IDH1 or IDH2 gene at a different site from the primary mutation can prevent the inhibitor from binding effectively, restoring 2-HG production.[6][8][10]
-
IDH Isoform Switching: Tumors with an initial IDH1 mutation may acquire a resistance-conferring mutation in IDH2, or vice versa. As this compound is a dual inhibitor, this mechanism may be less common than with isoform-specific inhibitors.[3][7][11]
-
-
Bypass Signaling Pathways:
-
Clonal Evolution:
-
Selection of IDH-Wildtype Clones: Treatment pressure could theoretically select for pre-existing cancer cells that do not have the IDH mutation and are therefore insensitive to the drug.[9][10] However, a recent report on two non-responding glioma patients showed that the IDH mutation was preserved upon progression, suggesting this may not be a primary mechanism of upfront resistance.[9]
-
-
Tumor Microenvironment (TME):
Q3: My this compound-treated glioma cell line is showing renewed proliferation. How do I confirm this is acquired resistance?
A3: To confirm acquired resistance, you should first rule out experimental variables such as incorrect drug concentration, degradation of the this compound stock, or cell line contamination. A systematic approach includes:
-
Dose-Response Curve: Perform a new cell viability assay (e.g., CellTiter-Glo®, MTT) to generate a full dose-response curve. A rightward shift in the IC50 value compared to the parental, sensitive cell line indicates decreased sensitivity.
-
Long-Term Proliferation Assay: Monitor cell growth over an extended period (e.g., 7-14 days) in the presence of a clinically relevant concentration of this compound. Sustained growth, compared to an initial period of growth inhibition in the parental line, suggests acquired resistance.
-
Confirm Target Engagement: Measure intracellular 2-HG levels. If 2-HG levels remain low, it suggests resistance is occurring downstream or through a bypass pathway. If 2-HG levels have rebounded, it points towards a target-related mechanism of resistance.
Q4: Are there established biomarkers for this compound resistance in glioma?
A4: Currently, there are no clinically validated biomarkers for predicting resistance to this compound in glioma. The inefficacy of this compound in enhancing gliomas has been hypothesized to be related to the presence of additional genetic alterations that support tumor growth via pathways other than the IDH mutation.[8] Research is ongoing to identify genetic or epigenetic markers that could predict response or resistance. A key area of investigation is the co-occurrence of other mutations, such as in RTK pathways, which are associated with primary resistance to IDH inhibitors in AML.[12]
Section 2: Troubleshooting Guides for Experimental Scenarios
Scenario 1: Decreased Efficacy of this compound in Long-Term Cultures
-
Observation: Glioma cells initially sensitive to this compound (showing growth arrest and reduced 2-HG) begin to proliferate again after several weeks/months of continuous treatment.
-
Troubleshooting Steps & Investigation Plan:
| Step | Action | Rationale | Potential Next Steps |
| 1. Validate Drug & Culture | Confirm the concentration and stability of this compound in your media. Test a fresh aliquot of the drug. Perform cell line authentication (e.g., STR profiling). | Ensure the observed effect is not due to experimental artifacts. | If confirmed, proceed to biological investigation. |
| 2. Assess Target Re-activation | Measure intracellular 2-HG levels in the resistant cells compared to sensitive parental cells using LC-MS/MS (See Protocol 4.1). | A rebound in 2-HG levels suggests a target-related resistance mechanism. | If 2-HG is high, sequence the IDH1 and IDH2 genes (Protocol 4.2). |
| 3. Investigate Bypass Pathways | If 2-HG levels remain suppressed, investigate activation of parallel growth signaling pathways. Perform a phospho-RTK array or Western blot for key nodes like p-EGFR, p-MET, p-ERK, and p-AKT (Protocol 4.3). | Cells may have activated alternative pathways to survive and proliferate despite IDH inhibition. | If a pathway is activated, test the efficacy of combining this compound with a specific inhibitor for that pathway. |
| 4. Analyze Clonal Selection | Perform single-cell RNA sequencing or whole-exome sequencing on parental vs. resistant populations. | Identify if a subclone with a distinct genetic or transcriptomic profile has become dominant. | Characterize the unique features of the resistant clone to identify new therapeutic vulnerabilities. |
Scenario 2: High Inter-tumoral Heterogeneity in Response (In Vivo Models)
-
Observation: In an orthotopic mouse model, some tumors respond well to this compound while others show primary (upfront) resistance, despite all being derived from the same IDH-mutant cell line.
-
Troubleshooting Steps & Investigation Plan:
| Step | Action | Rationale | Potential Next Steps |
| 1. Confirm Drug Delivery | Measure this compound concentration in both plasma and tumor tissue from responding and non-responding animals. | This compound has good blood-brain barrier penetration, but variability in tumor vascularity could affect drug delivery.[1][7] | If drug delivery is inconsistent, refine the animal model or administration protocol. |
| 2. Analyze the Tumor Microenvironment (TME) | Use immunohistochemistry (IHC) or multiplex immunofluorescence to characterize the TME of responding vs. non-responding tumors. Assess markers for hypoxia (HIF-1α), angiogenesis (CD31), and immune cell infiltration (CD4, CD8, CD68). | The TME can significantly impact drug efficacy. For example, hypoxia can drive resistance to various therapies.[14] | Modulate the TME (e.g., with anti-angiogenic agents or immunotherapy) in combination with this compound. |
| 3. Evaluate Epigenetic State | Perform genome-wide DNA methylation analysis (e.g., EPIC array) on tissue from responding and non-responding tumors. | The oncometabolite 2-HG causes widespread epigenetic changes; primary resistance may be linked to pre-existing epigenetic states that make cells less dependent on the IDH-mutant pathway.[15][16] | Test combination therapies with epigenetic modifiers (e.g., HDAC inhibitors, demethylating agents). |
Section 3: Data Summaries
Table 1: Summary of Efficacy Data from the INDIGO Phase 3 Trial (this compound vs. Placebo)
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | 0.39 (0.27 - 0.56) | <0.001 |
| Median Time to Next Intervention (TTNI) | Not Reached | 17.8 months | 0.26 (0.15 - 0.43) | <0.001 |
| Patients Not Receiving Next Intervention at 24 Months | 83.4% | 27.0% | N/A | N/A |
| (Data sourced from the INDIGO clinical trial results as reported in June 2023)[5][17][18][19] |
Table 2: Potential Mechanisms of Resistance to IDH Inhibitors and Experimental Approaches
| Resistance Mechanism | Description | Key Experimental Assays |
| Secondary IDH Mutation | A new mutation in the IDH1 or IDH2 gene prevents drug binding. | Sanger or Next-Generation Sequencing (NGS) of IDH1/2 genes. |
| Bypass Pathway Activation | Upregulation of parallel signaling pathways (e.g., EGFR, MET, MAPK) drives proliferation. | Phospho-protein arrays, Western blotting for p-ERK, p-AKT. |
| Epigenetic Reprogramming | Alterations in DNA methylation or histone modifications that bypass the need for 2-HG-driven oncogenesis.[15][16] | ATAC-seq, ChIP-seq, Whole-Genome Bisulfite Sequencing. |
| Drug Efflux | Increased expression of drug efflux pumps (e.g., ABCG2) reduces intracellular drug concentration. | qRT-PCR for efflux pump genes, drug accumulation assays using fluorescent probes. |
| Metabolic Rewiring | Cells adapt their metabolism to become less reliant on the pathways affected by IDH inhibition. | Seahorse metabolic analysis, metabolomics (LC-MS/MS). |
Section 4: Key Experimental Protocols
Protocol 4.1: Quantification of D-2-Hydroxyglutarate (2-HG) by LC-MS/MS
-
Sample Preparation:
-
Cells: Aspirate media from ~1x10^6 cells, wash twice with ice-cold PBS, and add 1 mL of 80% methanol (pre-chilled to -80°C).
-
Tissue: Flash-freeze ~10-20 mg of tissue in liquid nitrogen. Homogenize in 1 mL of 80% methanol on ice.
-
Incubate samples at -80°C for 30 minutes to precipitate proteins.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry completely using a vacuum concentrator.
-
-
Derivatization (Optional but Recommended for Chirality):
-
Reconstitute the dried extract in the appropriate buffer for your chosen derivatization kit (e.g., Diacetyl-L-tartaric anhydride) to distinguish between D- and L-2-HG isomers. Follow the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in a suitable injection solvent (e.g., 50% acetonitrile).
-
Inject the sample onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use an appropriate column (e.g., HILIC) for separation.
-
Monitor the specific mass transition for 2-HG (and its derivatized form) using Multiple Reaction Monitoring (MRM) mode.
-
Quantify against a standard curve prepared with known concentrations of D-2-HG.
-
Protocol 4.2: Screening for Secondary IDH1/IDH2 Mutations via Sanger Sequencing
-
Genomic DNA Extraction:
-
Extract gDNA from parental and resistant cell lines using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). Quantify DNA and assess purity (A260/A280 ratio).
-
-
PCR Amplification:
-
Design primers flanking the coding exons of IDH1 (especially exon 4 containing the R132 codon) and IDH2 (especially exon 4 containing R140 and R172 codons).
-
Perform PCR using a high-fidelity polymerase to amplify these regions from the gDNA of both parental and resistant cells.
-
Run the PCR products on an agarose gel to confirm the amplification of a single band of the correct size.
-
-
PCR Product Purification:
-
Purify the PCR products to remove unincorporated primers and dNTPs using a commercial kit (e.g., QIAquick PCR Purification Kit).
-
-
Sanger Sequencing:
-
Send the purified PCR products and corresponding forward/reverse primers to a sequencing facility.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cells to the parental cell line and the reference human genome sequence.
-
Use sequence analysis software (e.g., FinchTV, SnapGene) to identify any new mutations (base pair changes) in the resistant clones.
-
Protocol 4.3: Assessment of Receptor Tyrosine Kinase (RTK) Activation by Western Blot
-
Protein Lysate Preparation:
-
Culture parental and resistant cells with and without this compound for a defined period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an 8-10% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of key RTK pathway proteins (e.g., p-EGFR/EGFR, p-MET/MET, p-ERK1/2/ERK1/2, p-AKT/AKT).
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analyze band intensities to determine the ratio of phosphorylated (active) to total protein, comparing resistant and parental cells. An increased ratio in resistant cells indicates pathway activation.
-
Section 5: Visualized Pathways and Workflows
Caption: Mechanism of action of this compound in IDH-mutant glioma cells.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Potential molecular pathways driving resistance to this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1644545-52-7 | Benchchem [benchchem.com]
- 7. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncobites.blog [oncobites.blog]
- 12. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Epigenetic mechanisms of plasticity and resistance in glioblastoma: therapeutic targets and implications [frontiersin.org]
- 17. This compound Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 18. ASCO 2023: this compound delays disease progression or death in grade 2 glioma with IDH mutation - ecancer [ecancer.org]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing Vorasidenib In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vorasidenib in preclinical in vivo studies. The information is designed to assist scientists and drug development professionals in improving drug delivery and efficacy in their experimental models of IDH-mutant gliomas.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4] In gliomas with IDH1 or IDH2 mutations, the mutant enzymes produce an oncometabolite called D-2-hydroxyglutarate (2-HG).[3][4][5] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and contribute to tumor growth.[1][5] this compound works by inhibiting the activity of these mutant IDH enzymes, thereby reducing the production of 2-HG.[3][4][5] This leads to a reversal of the oncogenic effects of 2-HG, promoting cellular differentiation and reducing tumor cell proliferation.[3][6]
Q2: Why is brain penetrance a critical feature of this compound?
A2: The blood-brain barrier (BBB) is a significant obstacle for many drugs, preventing them from reaching tumors within the brain.[7] Previous IDH inhibitors, such as ivosidenib and enasidenib, have limited brain exposure, which restricts their efficacy against gliomas.[3] this compound was specifically designed to have improved brain penetration, allowing it to reach therapeutic concentrations within the brain and at the tumor site.[1][2][8] Preclinical studies have shown that this compound achieves high brain-to-plasma ratios, leading to effective suppression of 2-HG in orthotopic glioma models.[9][10][11]
Q3: What are the key pharmacodynamic markers to assess this compound activity in vivo?
A3: The primary pharmacodynamic marker for this compound is the level of the oncometabolite 2-hydroxyglutarate (2-HG) in the tumor tissue.[5][12] A significant reduction in 2-HG levels is a direct indicator of target engagement and the biological activity of this compound.[2][5][12] In preclinical studies, this compound has been shown to reduce 2-HG levels by over 90% in orthotopic glioma models.[10][11][12] Other downstream markers that can be assessed include changes in DNA methylation and histone modification, as well as markers of cellular differentiation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in orthotopic glioma models.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Growth | - Cell line viability and passage number- Inconsistent stereotactic injection- Immune rejection of human cells in immunocompetent mice | - Use cells with consistent passage number and high viability.- Standardize stereotactic coordinates and injection volume/rate.[1][13]- Use immunodeficient mouse strains (e.g., nude, SCID) for human glioma cell lines.[13][14] |
| Suboptimal Drug Exposure in the Brain | - Improper drug formulation or administration- P-glycoprotein (P-gp) efflux | - Ensure complete solubilization of this compound in the vehicle.- Confirm accurate oral gavage technique.- Consider using a vehicle known to enhance brain penetration, if applicable, though specific formulations for preclinical studies are not extensively published. |
| High Variability in 2-HG Measurements | - Inconsistent tissue collection and processing- Assay sensitivity and specificity | - Rapidly harvest and snap-freeze brain tissue to prevent metabolic changes.[8]- Use a validated method for 2-HG extraction and quantification (e.g., LC-MS/MS or MRS).[7][8][15]- Ensure consistent sample homogenization.[15] |
| Lack of Tumor Response Despite 2-HG Reduction | - Tumor heterogeneity and resistance mechanisms- Insufficient drug exposure over time- Advanced tumor stage at the start of treatment | - Characterize the molecular profile of the tumor model to identify potential resistance pathways.- Optimize the dosing regimen (dose and frequency) based on pharmacokinetic studies.- Initiate treatment at an earlier stage of tumor development.[1] |
Experimental Protocols
Orthotopic Glioma Mouse Model
This protocol provides a general framework for establishing an orthotopic glioma model. Specific cell numbers and coordinates may need to be optimized for the chosen cell line.
-
Cell Preparation: Culture IDH-mutant glioma cells (e.g., TS603 patient-derived neurospheres or U87MG engineered to express mutant IDH) under sterile conditions.[2][9] Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 1 x 10^5 cells/µL).[1]
-
Animal Preparation: Anesthetize an immunodeficient mouse (e.g., athymic nude mouse) using a standard anesthetic protocol. Secure the mouse in a stereotactic frame.
-
Surgical Procedure: Create a midline scalp incision to expose the skull. Use a burr drill to create a small hole at the desired stereotactic coordinates for the striatum (e.g., 2.0 mm lateral to the bregma and 0.5 mm anterior to the coronal suture).
-
Intracranial Injection: Slowly inject the cell suspension (e.g., 2-5 µL) into the brain parenchyma at a specific depth (e.g., 3.0 mm) using a Hamilton syringe with a 30-gauge needle.[1] The injection should be performed over several minutes to minimize tissue damage.
-
Closure: After injection, slowly retract the needle. Seal the burr hole with bone wax and suture the scalp incision.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animal for recovery and any neurological deficits.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[16][17]
This compound Formulation and Administration (Example)
While a specific, universally validated vehicle for preclinical oral gavage of this compound is not detailed in the provided search results, a common approach for similar small molecule inhibitors involves suspension in a vehicle like 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Preparation: Weigh the required amount of this compound powder. Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80 in sterile water).
-
Formulation: Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Administration: Administer the suspension to mice via oral gavage using an appropriate gauge feeding needle. The volume administered should be based on the mouse's body weight (e.g., 10 mL/kg). In some preclinical studies, this compound was administered at 50 mg/kg twice daily.[10][11]
Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol outlines the general steps for quantifying a small molecule like this compound in brain tissue. Method optimization and validation are crucial.
-
Tissue Homogenization: Weigh a frozen brain or tumor tissue sample. Add a specific volume of homogenization buffer (e.g., PBS) and homogenize the tissue on ice using a mechanical homogenizer.[15]
-
Protein Precipitation: To an aliquot of the homogenate, add a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Extraction: The supernatant, which contains the drug, can be further processed if necessary (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering substances.[4][18]
-
LC-MS/MS Analysis: Inject the final extract onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[3][4][18][19]
-
Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.[4][18]
-
-
Quantification: Generate a standard curve using known concentrations of this compound spiked into blank brain homogenate. Quantify the this compound concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[4]
Measurement of 2-Hydroxyglutarate (2-HG) in Brain Tissue
-
Tissue Extraction: Homogenize frozen brain or tumor tissue in a suitable solvent, such as a methanol/water mixture.[15] The tissue should be kept on ice throughout the process.
-
Metabolite Extraction: Add chloroform to the homogenate to separate the polar and non-polar phases. Centrifuge to pellet the debris and separate the layers. Collect the upper aqueous layer containing the polar metabolites, including 2-HG.[8]
-
Derivatization (for GC-MS): Dry the aqueous extract and derivatize the metabolites to make them volatile for gas chromatography.
-
Quantification: Analyze the extracted metabolites using either LC-MS/MS or GC-MS.[7][15] A standard curve with known concentrations of 2-HG should be prepared to quantify the levels in the tissue samples.[8] Alternatively, in vivo 2-HG levels can be monitored non-invasively using magnetic resonance spectroscopy (MRS).[1][2][3][13][20]
Data Presentation
Table 1: Preclinical Efficacy of this compound in an Orthotopic Glioma Model
| Model | Treatment | Dose and Schedule | Change in Tumor 2-HG Levels | Brain-to-Plasma Ratio | Reference |
| Orthotopic TS603 (IDH1-R132H) Glioma in Mice | This compound | 50 mg/kg, twice daily for 4 days | >97% inhibition | 1.33 (total brain) | [9][10][11] |
| Orthotopic Patient-Derived Xenograft | This compound | Not specified | >90% reduction | Not specified | [10][11][12] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose and Route | Key Findings | Reference |
| Rat | 3 mg/kg, single oral dose | Sustained exposure in plasma, brain, and cerebrospinal fluid | [9][10][11] |
| Rat | Not specified | Brain-to-plasma ratio of 0.65 | [9] |
Visualizations
Caption: this compound inhibits mutant IDH1/2, reducing 2-HG and mitigating oncogenesis.
Caption: In vivo study workflow for evaluating this compound efficacy in orthotopic glioma models.
References
- 1. oaepublish.com [oaepublish.com]
- 2. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy [jove.com]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 900MHz 1H-/13C-NMR analysis of 2-hydroxyglutarate and other brain metabolites in human brain tumor tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 1644545-52-7 | Benchchem [benchchem.com]
- 13. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncology.labcorp.com [oncology.labcorp.com]
- 15. academic.oup.com [academic.oup.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. aragenbio.com [aragenbio.com]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. radiopaedia.org [radiopaedia.org]
Technical Support Center: Vorasidenib Long-Term Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vorasidenib in long-term studies.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary mechanism of action? this compound is a dual inhibitor of the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2] In certain cancers, such as gliomas, mutations in the IDH1 and IDH2 genes lead to the production of an oncometabolite called 2-hydroxyglutarate (2-HG).[2][3] 2-HG contributes to tumor growth by interfering with cellular metabolism and epigenetic regulation.[1][3] this compound works by blocking the activity of these mutant IDH enzymes, thereby reducing 2-HG levels and inhibiting tumor progression.[1][3] It is noted for its ability to penetrate the blood-brain barrier.[1][4]
-
What is the approved indication for this compound? this compound is approved for the treatment of adult and pediatric patients aged 12 years and older with Grade 2 astrocytoma or oligodendroglioma that have a susceptible IDH1 or IDH2 mutation, following surgery.[1][5][6]
Dosing and Administration
-
What is the recommended dosage of this compound? The recommended dosage for adults and pediatric patients weighing 40 kg or more is 40 mg taken orally once daily.[6][7] For pediatric patients weighing less than 40 kg, the recommended dose is 20 mg once daily.[5][7]
-
How should this compound be administered? this compound should be taken orally once a day, at approximately the same time each day.[8][9] It should be swallowed whole with water and can be taken with or without food.[5][9] The tablets should not be split, crushed, or chewed.[9]
-
What should be done in case of a missed dose or vomiting? If a dose is missed by more than 6 hours, the patient should skip the missed dose and take the next one at the scheduled time.[9] If vomiting occurs after taking a dose, a replacement dose should not be taken; the next dose should be taken as scheduled the following day.[9]
Troubleshooting Guides
Monitoring and Managing Adverse Events
-
What are the most common adverse events observed with long-term this compound treatment? The most frequently reported adverse reactions include fatigue, headache, COVID-19 infection, musculoskeletal pain, diarrhea, nausea, and seizures.[2][5][10]
-
How should liver function be monitored during this compound treatment? Changes in liver function tests are a known side effect.[11] It is crucial to monitor liver laboratory tests (AST, ALT, GGT, total bilirubin, and alkaline phosphatase) before starting treatment, every two weeks for the first two months, monthly for the first two years, and as clinically indicated thereafter.[9] More frequent monitoring is recommended for patients who develop elevated transaminases.[9]
-
What is the management strategy for elevated liver enzymes? Depending on the severity of the elevation, the dosage of this compound may need to be reduced, the treatment temporarily withheld, or permanently discontinued.[7][9]
-
How should seizures be managed in patients taking this compound? Seizures are a possible side effect.[11][12] Patients who develop seizures may require anticonvulsant therapy and a neurological evaluation.[7] Interestingly, longer-term data from the INDIGO trial indicated that this compound treatment reduced seizure frequency compared to placebo.[11][13]
Drug Interactions and Contraindications
-
What are the known drug interactions with this compound? this compound is primarily metabolized by the CYP1A2 enzyme, with minor contributions from other CYP enzymes.[1] Therefore, co-administration with strong or moderate CYP1A2 inhibitors should be avoided as they can increase this compound exposure and the risk of side effects.[7] It is also important to be aware of interactions with medications like phenytoin and rifampin.[7] this compound may also decrease the effectiveness of hormonal contraceptives.[7][14]
-
Are there any specific lifestyle recommendations for patients on this compound? Patients should be advised to avoid smoking, as it may decrease the effectiveness of the medication.[7][14] Due to the potential for fetal harm, effective non-hormonal contraception should be used during treatment and for a specified period after the last dose.[7][15] Breastfeeding should also be avoided during treatment and for two months after the final dose.[14][16]
Investigational and Experimental Considerations
-
How can treatment response be monitored beyond standard imaging? While MRI is the standard for monitoring tumor progression, changes can be slow to manifest.[17] Emerging research suggests that in vivo magnetic resonance spectroscopy (MRS) to measure 2-HG levels could serve as a more rapid and sensitive biomarker for treatment response.[18][19] Studies have shown that this compound significantly reduces 2-HG levels in tumor tissue.[20][21][22]
-
What are the potential mechanisms of resistance to this compound? One identified mechanism of acquired resistance to IDH inhibitors is "isoform switching," where a tumor with an initial IDH1 mutation may develop a new mutation in IDH2, or vice versa, leading to disease progression despite treatment.[2][22][23]
Data Presentation
Table 1: Efficacy Results from the INDIGO Phase 3 Trial (as of March 7, 2023)
| Endpoint | This compound (n=168) | Placebo (n=163) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | Not Estimable | 11.4 months | 0.35 (0.25 - 0.49) | <0.0001 |
| Imaging-based Disease Progression | 32% | 64% | N/A | N/A |
| Median Time to Next Intervention (TTNI) | Not Estimable | 20.1 months | 0.25 (0.16 - 0.40) | <0.0001 |
Data sourced from longer-term analysis of the INDIGO trial.[11][13][24]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) of Grade 3 or Higher in the INDIGO Trial
| Adverse Event | This compound | Placebo |
| Increased Alanine Aminotransferase (ALT) | 10% | 0% |
| Increased Aspartate Aminotransferase (AST) | 5% | 0% |
| Seizures | 4% | N/A |
| Increased Gamma-Glutamyltransferase (GGT) | 3% | N/A |
Data reflects the most commonly reported Grade ≥3 TEAEs.[11][12]
Experimental Protocols
Protocol 1: IDH1/2 Mutation Testing in Glioma Tissue
This protocol outlines the general steps for identifying IDH1/2 mutations in tumor samples, a critical step for determining eligibility for this compound treatment.
1. Sample Preparation:
- Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
- Perform DNA extraction from the FFPE tissue. Ensure the sample contains a sufficient percentage of neoplastic cells.[25]
2. Mutation Detection Methods:
- Immunohistochemistry (IHC):
- This is often the initial screening method, particularly for the common IDH1 R132H mutation.[26]
- Use a specific antibody that recognizes the mutant IDH1 R132H protein.[26][27]
- Positive cytoplasmic staining in tumor cells indicates the presence of the mutation.[26]
- DNA Sequencing:
- If IHC is negative, especially in lower-grade gliomas, DNA sequencing is recommended to detect less common IDH1 and IDH2 mutations.[26]
- Methods can include Polymerase Chain Reaction (PCR)-based sequencing or Next-Generation Sequencing (NGS).[26][27] The FDA has approved a companion diagnostic test, the Ion Torrent Oncomine Dx Target Test, for identifying patients eligible for this compound.[28]
3. Data Interpretation:
- Compare the sequencing data to reference sequences of IDH1 and IDH2 to identify any mutations.
- A confirmed pathogenic mutation in IDH1 or IDH2 makes the patient a potential candidate for this compound therapy.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FDA approves this compound for Grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation | FDA [fda.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. academic.oup.com [academic.oup.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. Servier Announces Positive Findings from Longer-Term Analysis of the Phase 3 INDIGO Trial Showing Continued Durable Treatment Effect of VORANIGO® (this compound) Published in The Lancet Oncology [prnewswire.com]
- 12. biospace.com [biospace.com]
- 13. onclive.com [onclive.com]
- 14. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 15. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Voranigo (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. Evaluation of early metabolic changes following this compound using FET PET in patients with IDH-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. oncobites.blog [oncobites.blog]
- 23. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. targetedonc.com [targetedonc.com]
- 25. IDH1 and IDH2 Mutations for Glioma | MLabs [mlabs.umich.edu]
- 26. oncologypro.esmo.org [oncologypro.esmo.org]
- 27. IDH1/2 Mutations in Patients With Diffuse Gliomas: A Single Centre Retrospective Massively Parallel Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. targetedonc.com [targetedonc.com]
Navigating Vorasidenib Experiments: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals working with the dual IDH1/2 inhibitor Vorasidenib, achieving consistent and reproducible experimental results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes. In cancer cells with IDH1 or IDH2 mutations, these enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). This compound specifically inhibits this mutant activity, leading to a reduction in 2-HG levels. This, in turn, helps to restore normal cellular differentiation and inhibit tumor growth.
Q2: Which cancer cell lines are suitable for in vitro experiments with this compound?
A2: Several cell lines have been utilized in preclinical studies of this compound. Commonly used lines include:
-
U87MG glioblastoma cells: Often engineered to express specific IDH mutations (e.g., IDH2 R140Q).[1][2]
-
TS603 glioma stem-like cells: Endogenously express an IDH1 R132H mutation.[1][2]
-
HT1080 fibrosarcoma cells: Carry an endogenous IDH1 R132C mutation.[1]
The choice of cell line should be guided by the specific IDH mutation being investigated.
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) for 2-HG inhibition by this compound is in the low nanomolar range and can vary depending on the specific IDH mutation.
| IDH Mutation | Cell-Based 2-HG Inhibition IC50 Range (nM) |
| IDH1 R132C, R132G, R132H, R132S | 0.04 - 22 |
| IDH2 R140Q | 7 - 14 |
| IDH2 R172K | 130 |
| Data sourced from a clinical study protocol.[3] |
Q4: How should this compound be prepared for in vitro and in vivo use?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments to create a stock solution. For in vivo studies in animal models, it is often formulated as a suspension for oral administration. One described formulation involves suspending the compound in a vehicle containing PEG300, Tween-80, and water. It is crucial to ensure the compound is fully dissolved or homogeneously suspended before administration.[1]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in 2-HG Measurement
Potential Causes:
-
Inaccurate 2-HG Standards: Commercially available 2-HG standards may contain impurities or incorrect enantiomer ratios (D-2HG vs. L-2HG), leading to inaccurate standard curves.
-
Lack of Chiral Separation: Standard mass spectrometry methods may not differentiate between D-2HG (produced by mutant IDH) and L-2HG (produced under hypoxic conditions), leading to confounding results.
-
Suboptimal Sample Preparation: Incomplete cell lysis or protein precipitation can interfere with the assay.
Solutions:
-
Validate 2-HG Standards: Independently verify the purity and enantiomeric composition of commercial 2-HG standards.
-
Employ Chiral Chromatography: Use a chiral column in your LC-MS/MS method to separate D-2HG and L-2HG for accurate quantification.
-
Optimize Sample Preparation: Ensure complete cell lysis and effective protein removal. For tissue samples, rapid homogenization on ice is critical.
Issue 2: Inconsistent Cellular Response to this compound
Potential Causes:
-
Cell Line Integrity and Passage Number: High passage numbers can lead to genetic drift and altered cellular phenotypes, affecting drug response. Misidentified or cross-contaminated cell lines will also produce unreliable data.[4]
-
Specific IDH1 Mutation: Different IDH1 mutations can exhibit varied sensitivity to inhibitors. For example, the R132Q mutant has been shown to be more resistant to certain mutant IDH1 inhibitors compared to the more common R132H mutation.[5][6]
-
This compound Stability and Solubility: this compound may precipitate out of solution in cell culture media, especially at higher concentrations or after prolonged incubation, reducing its effective concentration.
-
Cell Culture Conditions: Variations in media composition, serum concentration, and cell density can all influence cellular metabolism and drug sensitivity.
Solutions:
-
Use Low-Passage, Authenticated Cell Lines: Regularly authenticate cell lines using short tandem repeat (STR) profiling and use cells within a defined low passage number range for all experiments.[4]
-
Confirm IDH Mutation Status: Sequence the IDH gene in your cell line to confirm the specific mutation and rule out any unexpected variations.
-
Ensure Compound Solubility: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect for any precipitation. Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies.[1]
-
Standardize Cell Culture Protocols: Maintain consistent cell seeding densities, media formulations, and incubation times across all experiments.
Issue 3: Unexpected Off-Target Effects or Toxicity
Potential Causes:
-
Inhibition of Wild-Type IDH: While highly selective for mutant IDH, at very high concentrations, this compound may exhibit some activity against wild-type IDH enzymes.
-
Drug Accumulation: In vivo, low clearance rates could potentially lead to drug accumulation and associated toxicities.[7]
-
Induction of Differentiation Syndrome: A known class effect of IDH inhibitors, particularly in hematologic malignancies, is the induction of differentiation syndrome, which can manifest as a range of inflammatory symptoms. While less characterized in solid tumor models, it's a potential consideration.
Solutions:
-
Perform Dose-Response Studies: Carefully titrate the concentration of this compound to use the lowest effective dose that inhibits 2-HG production without causing significant off-target effects.
-
Monitor for Toxicity in Animal Models: In in vivo experiments, closely monitor animals for signs of toxicity, including weight loss, behavioral changes, and organ-specific markers (e.g., liver enzymes).[8][9]
-
Include Appropriate Controls: Always include vehicle-treated control groups in both in vitro and in vivo experiments to distinguish drug-specific effects from other experimental variables.
Experimental Protocols and Workflows
Key Experiment: In Vitro 2-HG Measurement Assay
Methodology:
-
Cell Culture: Plate IDH-mutant cells (e.g., TS603, U87MG-IDH2 R140Q) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Replace the existing medium with the this compound-containing medium and incubate for a specified period (e.g., 48-72 hours).
-
Sample Collection:
-
Cell Lysates: Aspirate the medium, wash the cells with ice-cold PBS, and then lyse the cells using a suitable lysis buffer (e.g., containing methanol/water).
-
Conditioned Media: Collect the cell culture supernatant.
-
-
Protein Precipitation: For both lysates and conditioned media, add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. Centrifuge at high speed and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant for 2-HG levels using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a chiral column to differentiate D-2HG from L-2HG.
-
Data Analysis: Quantify 2-HG concentrations by comparing to a standard curve generated with known concentrations of D-2HG. Normalize 2-HG levels to cell number or protein concentration.
By adhering to standardized protocols and being mindful of the potential variables outlined in this guide, researchers can enhance the consistency and reliability of their this compound experiments, ultimately contributing to a clearer understanding of its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological insights and safety considerations of this compound in grade 2 astrocytoma and oligodendroglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
Impact of Vorasidenib on wild-type IDH enzymes in experimental settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Vorasidenib on wild-type isocitrate dehydrogenase (IDH) enzymes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory activity of this compound against wild-type IDH1 and IDH2 enzymes?
A1: this compound is a potent dual inhibitor of mutant IDH1 and IDH2 enzymes. While it is highly selective for the mutant forms, it does exhibit inhibitory activity against wild-type (WT) IDH enzymes at higher concentrations. In biochemical assays, the half-maximal inhibitory concentration (IC50) of this compound against wild-type IDH1 is 0.190 µM and against wild-type IDH2 is 0.374 µM after a 1-hour incubation.[1] In a cell-based assay measuring pan-wild-type IDH1/2 activity, this compound demonstrated an IC50 of 40 nM after 48 hours of incubation.[1]
Q2: How does the selectivity of this compound for mutant IDH enzymes compare to its activity against wild-type enzymes?
A2: this compound is significantly more potent against mutant IDH enzymes than wild-type IDH enzymes. For comparison, the IC50 values for this compound against various IDH1 and IDH2 mutants are in the low nanomolar to sub-nanomolar range. For instance, it exhibits IC50 values ranging from 0.04 to 22 nM against different IDH1 mutant variants and 7 to 14 nM against the IDH2 R140Q mutant.[2] This indicates a high degree of selectivity for the cancer-associated mutant enzymes.
Q3: What are the potential off-target effects of this compound on wild-type IDH function in our experimental model?
A3: Given the IC50 values against wild-type IDH enzymes, it is possible to observe off-target inhibition, particularly at higher concentrations of this compound. Inhibition of wild-type IDH function could potentially disrupt normal cellular metabolism, including the production of α-ketoglutarate and NADPH. Researchers should carefully titrate this compound concentrations in their experiments and include appropriate controls to monitor for effects on wild-type IDH activity.
Q4: Can this compound restore wild-type IDH activity in cells with IDH mutations?
A4: No, current evidence suggests that treatment with this compound does not restore the normal forward activity of wild-type IDH enzymes in cells harboring IDH mutations.[1] The primary mechanism of action is the inhibition of the neomorphic activity of the mutant IDH enzymes, which is the production of the oncometabolite 2-hydroxyglutarate (2-HG).[2][3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound against wild-type IDH enzymes in our biochemical assay.
-
Possible Cause 1: Assay conditions. The inhibitory potency of this compound can be influenced by assay conditions such as buffer composition, pH, and incubation time.
-
Troubleshooting: Ensure that your assay buffer contains appropriate concentrations of co-factors like NADP+ and MgCl2, and that the pH is stable. A recommended buffer contains 150 mM NaCl, 20 mM Tris-Cl pH 7.5, 10 mM MgCl2, 0.05% BSA, and 2 mM β-mercaptoethanol.[1] Pre-incubating the enzyme with the inhibitor before initiating the reaction can also impact the results.[1]
-
-
Possible Cause 2: Enzyme quality. The purity and activity of the recombinant wild-type IDH enzyme can affect the results.
-
Troubleshooting: Verify the purity of your enzyme using SDS-PAGE and confirm its specific activity. Consider purchasing commercially available, high-quality recombinant enzymes.
-
-
Possible Cause 3: Substrate concentration. The concentration of the substrate, isocitrate, can influence the apparent IC50 value.
-
Troubleshooting: Use a concentration of isocitrate that is at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of inhibition.
-
Problem 2: Difficulty in detecting a clear inhibitory effect of this compound on wild-type IDH activity in our cell-based assay.
-
Possible Cause 1: Insufficient drug concentration or incubation time. The cellular uptake and target engagement of this compound may require higher concentrations or longer incubation times compared to biochemical assays.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation duration. A 48-hour incubation has been shown to be effective.[1]
-
-
Possible Cause 2: Low endogenous wild-type IDH activity. The cell line you are using may have low endogenous levels of wild-type IDH1 or IDH2 activity, making it difficult to measure inhibition.
-
Troubleshooting: Select a cell line known to have robust wild-type IDH activity. You can measure the baseline IDH activity in cell lysates to confirm. Alternatively, you can overexpress wild-type IDH1 or IDH2 in your cell line.
-
-
Possible Cause 3: Assay sensitivity. The method used to measure wild-type IDH activity in cells may not be sensitive enough.
-
Troubleshooting: Consider using a more sensitive detection method, such as measuring the production of α-ketoglutarate using LC-MS/MS. Isotope tracing with 13C-labeled glutamine can also be used to measure reductive carboxylation by wild-type IDH enzymes.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Mutant and Wild-Type IDH Enzymes (Biochemical Assay)
| Enzyme Target | IC50 (1-hour incubation) | Reference |
| Mutant IDH1 | ||
| IDH1 R132H | 0.006 µM | [1] |
| IDH1 R132C, R132G, R132S | 0.04 - 22 nM | [2] |
| Mutant IDH2 | ||
| IDH2 R140Q | 0.118 µM | [1] |
| IDH2 R172K | 130 nM | [2] |
| Wild-Type IDH | ||
| Wild-Type IDH1 | 0.190 µM | [1] |
| Wild-Type IDH2 | 0.374 µM | [1] |
Table 2: Inhibitory Activity of this compound in Cell-Based Assays
| Assay Description | Cell Line | Incubation Time | IC50 | Reference |
| Pan-Wild-Type IDH1/2 Activity | HCT-116 | 48 hours | 40 nM | [1] |
| 2-HG Production | U87MG (IDH2 R140Q) | Not Specified | < 50 nM | [2] |
| 2-HG Production | HT-1080 (IDH1 R132C) | Not Specified | < 50 nM | [2] |
| 2-HG Production | TS603 (IDH1 R132H) | Not Specified | < 50 nM | [2] |
Experimental Protocols
Biochemical Assay for Wild-Type IDH1/2 Inhibition
This protocol is adapted from established methods for measuring IDH enzyme activity.[1][4]
Objective: To determine the IC50 of this compound against recombinant human wild-type IDH1 and IDH2 enzymes.
Materials:
-
Recombinant human wild-type IDH1 and IDH2 enzymes
-
This compound
-
Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% BSA, 2 mM β-mercaptoethanol
-
NADP⁺
-
Isocitrate
-
NADPH detection reagent (e.g., diaphorase/resazurin)
-
96-well black microplates
-
Plate reader with fluorescence detection
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the wild-type IDH enzyme and the diluted this compound or DMSO (vehicle control). Incubate for 1 hour at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing NADP⁺ and isocitrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the production of NADPH over time using a plate reader. For a coupled assay with a fluorescent readout, measure the increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the kinetic curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Wild-Type IDH Activity
This protocol is a synthesized approach based on methodologies described for measuring IDH activity in cellular contexts.[1]
Objective: To measure the inhibitory effect of this compound on endogenous wild-type IDH1/2 activity in a cellular context.
Materials:
-
Cell line with detectable wild-type IDH activity (e.g., HCT-116)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Isotope-labeled glutamine (¹³C₅-glutamine)
-
LC-MS/MS system
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment: Culture the cells to the desired confluency. Treat the cells with a range of this compound concentrations or DMSO (vehicle control) for a specified period (e.g., 48 hours).
-
Isotope Labeling: During the last few hours of treatment, switch to a medium containing ¹³C₅-glutamine to trace its metabolic fate.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Metabolite Extraction: Extract the metabolites from the cell lysates, for example, using a methanol/water/chloroform extraction method.
-
LC-MS/MS Analysis: Analyze the extracted metabolites by LC-MS/MS to measure the levels of ¹³C-labeled α-ketoglutarate and isocitrate/citrate. A decrease in the ratio of labeled α-ketoglutarate to labeled isocitrate/citrate would indicate inhibition of wild-type IDH activity.
-
Data Normalization and Analysis: Normalize the metabolite levels to the total protein concentration in each sample. Calculate the percentage of inhibition of wild-type IDH activity relative to the vehicle-treated control. Plot the percentage of inhibition against the this compound concentration to determine the cellular IC50.
Mandatory Visualizations
References
- 1. investor.agios.com [investor.agios.com]
- 2. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Assessing Vorasidenib Brain-to-Plasma Ratio
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for assessing the brain-to-plasma ratio of Vorasidenib. This resource offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure accurate and reproducible results in your preclinical and clinical research.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of determining the this compound brain-to-plasma ratio.
Table 1: LC-MS/MS Analysis Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column overload | Dilute the sample or decrease the injection volume. |
| Column contamination or degradation | Flush the column with a strong solvent (e.g., isopropanol), or replace the column if necessary. | |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. | |
| Sample solvent incompatible with mobile phase | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition | Prepare fresh mobile phase daily and ensure adequate mixing. |
| Column temperature variations | Use a column oven to maintain a stable temperature. | |
| Air bubbles in the system | Degas the mobile phase and prime the pump. | |
| Low Signal Intensity/Poor Sensitivity | Inefficient ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Matrix effects (ion suppression) | Improve sample clean-up (e.g., use solid-phase extraction instead of protein precipitation). Use a stable isotope-labeled internal standard. | |
| Suboptimal fragmentation | Optimize the collision energy for the specific parent-to-product ion transition for this compound. | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and flush the system regularly. |
| Matrix effects (ion enhancement) | Implement a more effective sample preparation method to remove interfering matrix components.[1][2] | |
| Carryover from previous injections | Optimize the autosampler wash procedure with a strong solvent. |
Table 2: Brain Tissue Homogenization and Sample Preparation Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete tissue homogenization | Ensure the tissue is thoroughly homogenized using a suitable mechanical disruptor. Optimize homogenization time and speed. |
| Inefficient extraction of this compound from the homogenate | Test different extraction solvents or solvent combinations. Ensure the pH of the extraction solvent is optimal for this compound's solubility. | |
| Analyte degradation | Keep samples on ice throughout the homogenization and extraction process. Assess the stability of this compound in brain homogenate under the experimental conditions. | |
| High Variability Between Replicates | Inconsistent homogenization | Standardize the homogenization procedure for all samples, including tissue weight to buffer volume ratio. |
| Incomplete removal of lipids and other matrix components | Incorporate a lipid removal step (e.g., liquid-liquid extraction with a non-polar solvent) in the sample preparation workflow. | |
| Clogged LC Column or System | Particulate matter from tissue homogenate | Centrifuge the homogenate at a higher speed and for a longer duration. Filter the final extract through a 0.22 µm syringe filter before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the expected brain-to-plasma ratio of this compound?
A1: Preclinical studies in mice and rats have demonstrated that this compound effectively penetrates the brain. The brain-to-plasma area under the curve ratio has been reported to be approximately 1.33 in mice.[3] In rats, brain-to-plasma ratios of 0.65 have been observed.[3]
Q2: Why is it important to measure the unbound brain-to-plasma ratio (Kp,uu)?
A2: The unbound drug concentration is what is pharmacologically active and available to interact with its target.[4][5] The Kp,uu, which is the ratio of the unbound drug concentration in the brain to that in the plasma, provides the most accurate measure of brain penetration and target engagement, as it is not influenced by plasma protein binding or non-specific binding to brain tissue.[4][5]
Q3: What are the key steps in a typical workflow for assessing the this compound brain-to-plasma ratio?
A3: A typical workflow involves:
-
Dosing of an animal model with this compound.
-
Collection of blood and brain tissue at specific time points.
-
Processing of blood to obtain plasma.
-
Homogenization of brain tissue.
-
Extraction of this compound from plasma and brain homogenate.
-
Quantification of this compound concentrations using a validated LC-MS/MS method.
-
Calculation of the brain-to-plasma ratio.
Q4: What are some common in vitro models to assess the blood-brain barrier penetration of this compound?
A4: In vitro models are useful for screening and mechanistic studies. Common models include:
-
Cell-based Transwell models: These utilize a monolayer of brain endothelial cells, often in co-culture with astrocytes and pericytes, to mimic the blood-brain barrier.
-
Microfluidic "BBB-on-a-chip" models: These more advanced models incorporate physiological shear stress and can provide a more accurate prediction of in vivo permeability.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A5: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, can significantly impact the accuracy of your results.[1][2] To minimize these effects:
-
Use a stable isotope-labeled internal standard for this compound.
-
Optimize your chromatographic separation to separate this compound from interfering matrix components.
-
Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove phospholipids and other interfering substances.[1]
Experimental Protocols
Protocol 1: Brain Tissue Homogenization
Objective: To prepare a brain tissue homogenate for the extraction of this compound.
Materials:
-
Frozen brain tissue sample
-
Ice-cold homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge capable of reaching >12,000 x g and maintaining 4°C
-
Calibrated balance
Procedure:
-
Accurately weigh the frozen brain tissue sample.
-
Add a pre-determined volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:3 or 1:4 (w/v) (e.g., 100 mg of tissue in 300 µL or 400 µL of buffer).
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process to minimize degradation.
-
Centrifuge the homogenate at >12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (homogenate) for subsequent extraction.
Protocol 2: this compound Extraction from Plasma and Brain Homogenate
Objective: To extract this compound from plasma and brain homogenate using protein precipitation.
Materials:
-
Plasma or brain homogenate sample
-
Internal standard (IS) solution (stable isotope-labeled this compound, if available)
-
Ice-cold acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette a known volume of plasma or brain homogenate (e.g., 50 µL) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 3-4 volumes of ice-cold ACN (e.g., 150-200 µL) to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of this compound
Objective: To quantify the concentration of this compound in extracted samples.
Instrumentation and Conditions (Example):
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific parent-to-product ion transitions for this compound and its internal standard must be optimized.
Procedure:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and blank brain homogenate and processing them alongside the study samples.
-
Inject the processed samples, calibration standards, and quality control (QC) samples onto the LC-MS/MS system.
-
Integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 3: Preclinical Brain-to-Plasma Ratio of this compound
| Species | Dosing Route | Brain-to-Plasma Ratio (AUC) | Reference |
| Mouse | Oral | 1.33 | [3] |
| Rat | Oral | 0.65 | [3] |
Visualizations
Caption: Experimental workflow for determining the brain-to-plasma ratio of this compound.
Caption: Simplified signaling pathway showing this compound's inhibition of mutant IDH1/2.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient - CONICET [bicyt.conicet.gov.ar]
Validation & Comparative
A Comparative Analysis of Vorasidenib and Temozolomide in the Treatment of Gliomas
For Researchers, Scientists, and Drug Development Professionals
The landscape of glioma treatment is evolving, with targeted therapies emerging as promising alternatives to standard chemotherapy. This guide provides a detailed, objective comparison of the efficacy of Vorasidenib, a novel isocitrate dehydrogenase (IDH) inhibitor, and Temozolomide, the long-standing standard-of-care alkylating agent, in the management of gliomas. This analysis is based on available clinical trial data and preclinical research, offering insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated significant efficacy in patients with IDH-mutant grade 2 gliomas, substantially extending progression-free survival (PFS) compared to placebo in the landmark INDIGO trial.[1][2][3][4][5][6][7] Temozolomide, a cornerstone of glioma treatment for decades, exerts its cytotoxic effects through DNA methylation.[8][9][10][11][12] However, its efficacy is often limited by resistance mechanisms, particularly the expression of O6-methylguanine-DNA methyltransferase (MGMT).[8][12][13][14][15][16] While direct head-to-head clinical trial data is not yet available, this guide will compare the individual efficacy and mechanisms of action of these two agents in their respective clinical contexts. An ongoing Phase 1b/2 clinical trial is currently evaluating the combination of this compound and Temozolomide in patients with IDH1- or IDH2-mutant gliomas.[17][18][19][20][21][22][23][24]
Data Presentation: Efficacy and Safety
The following tables summarize the key quantitative data on the efficacy and safety of this compound (from the INDIGO trial) and historical data for Temozolomide in relevant glioma patient populations. It is crucial to note that these are not from a direct comparative trial.
Table 1: Comparative Efficacy of this compound and Temozolomide in IDH-Mutant Gliomas
| Efficacy Endpoint | This compound (INDIGO Trial - Grade 2 Glioma) | Temozolomide (Historical Data) |
| Median Progression-Free Survival (PFS) | 27.7 months[1][2][4][5] | Varies significantly based on MGMT promoter methylation status and glioma grade. |
| Hazard Ratio for PFS (vs. Placebo) | 0.39 (95% CI, 0.27 to 0.56; P<0.001)[1][4] | Not Applicable |
| Time to Next Intervention (TTNI) | Significantly delayed (HR 0.26; 95% CI, 0.15 to 0.43; P<0.001)[1][4] | Standard of care, often used as the initial intervention post-surgery/radiation. |
| Objective Response Rate (ORR) - Non-enhancing tumors | 18% (including minor responses) in a Phase I study[25][26] | Varies; a Phase II trial in low-grade glioma showed a 61% objective response rate.[22] |
Table 2: Comparative Safety Profile
| Adverse Events (Grade ≥3) | This compound (INDIGO Trial) | Temozolomide (Commonly Reported) |
| Most Common | Increased Alanine Aminotransferase (ALT) (9.6%)[4] | Myelosuppression (Neutropenia, Thrombocytopenia)[10] |
| Increased Aspartate Aminotransferase (AST) (5%)[27] | Nausea and Vomiting[10] | |
| Seizures (4%)[27] | Fatigue[10] | |
| Increased Gamma-Glutamyltransferase (GGT) (3%)[27] | ||
| Discontinuation due to Adverse Events | < 5%[27][28] | Varies depending on severity of myelosuppression and other toxicities. |
Mechanisms of Action and Signaling Pathways
This compound: Targeting Mutant IDH
This compound is a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes.[29][30][31] In IDH-mutant gliomas, these mutated enzymes produce the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes oncogenesis through epigenetic dysregulation.[30][32] this compound crosses the blood-brain barrier and inhibits the production of 2-HG, leading to the differentiation of malignant cells and a reduction in their proliferation.[1][30][31][32]
Temozolomide: DNA Alkylating Agent
Temozolomide is a prodrug that spontaneously converts to its active metabolite, MTIC, at physiological pH.[10][11] MTIC is a DNA alkylating agent that adds a methyl group to guanine bases at the O6 and N7 positions, and adenine at the N3 position.[8][9] This methylation leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[8][10]
References
- 1. This compound improves progression-free survival in patients with grade 2 IDH-mutant glioma - BJMO [bjmo.be]
- 2. This compound Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 3. ASCO 2023: this compound delays disease progression or death in grade 2 glioma with IDH mutation - ecancer [ecancer.org]
- 4. This compound in IDH1- or IDH2-Mutant Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. onclive.com [onclive.com]
- 8. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 9. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. mdpi.com [mdpi.com]
- 13. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data [mdpi.com]
- 14. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mskcc.org [mskcc.org]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. Facebook [cancer.gov]
- 20. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. This compound + Temozolomide for Brain Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. A Phase 1b/2, multicenter study of this compound in combination with temozolomide (TMZ) in participants with IDH1- or IDH2-mutant glioma | Dana-Farber Cancer Institute [dana-farber.org]
- 24. This compound in combination with temozolomide (TMZ) in IDH-mutant glioma | Duke Cancer Institute [dukecancerinstitute.org]
- 25. This compound, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Servier Announces Positive Findings from Longer-Term Analysis of the Phase 3 INDIGO Trial Showing Continued Durable Treatment Effect of VORANIGO® (this compound) Published in The Lancet Oncology [prnewswire.com]
- 28. onclive.com [onclive.com]
- 29. thebraintumourcharity.org [thebraintumourcharity.org]
- 30. go.drugbank.com [go.drugbank.com]
- 31. This compound - Wikipedia [en.wikipedia.org]
- 32. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]
Validating Vorasidenib's Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vorasidenib's performance against other IDH inhibitors, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate the validation of this compound's target engagement both in vitro and in vivo.
This compound is a first-in-class, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4][5][6] Mutations in IDH1 and IDH2 lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in the development and progression of certain cancers, particularly gliomas.[2] this compound is designed to inhibit these mutant enzymes, thereby reducing 2-HG levels and impeding tumor growth.[2][6] A key advantage of this compound over other IDH inhibitors, such as Ivosidenib and Enasidenib, is its ability to effectively cross the blood-brain barrier.[2][5]
Comparative Performance Data
To objectively assess this compound's target engagement, its inhibitory activity and brain penetrance are compared with other relevant IDH inhibitors.
In Vitro Inhibitory Activity of IDH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Ivosidenib, and Enasidenib against various mutant IDH1 and IDH2 enzymes. Lower IC50 values indicate greater potency.
| Compound | Target Mutant Enzyme | IC50 (nM) |
| This compound (AG-881) | IDH1 R132H | 31.9[7][8] |
| IDH1 R132C | 0.04 - 22[1][9] | |
| IDH1 R132G | 0.04 - 22[1][9] | |
| IDH1 R132S | 0.04 - 22[1][9] | |
| IDH2 R140Q | 7 - 14[1][9], 31.7[7][8] | |
| IDH2 R172K | 130[1][9] | |
| Ivosidenib (AG-120) | IDH1 R132H | ~12 (homodimer)[10] |
| IDH1 R132C | - | |
| IDH1 R132G | - | |
| IDH1 R132S | - | |
| IDH2 R140Q | 1800 (selective over)[11] | |
| IDH2 R172K | - | |
| Enasidenib (AG-221) | IDH1 R132H | 48400 (selective over)[11] |
| IDH1 R132C | - | |
| IDH1 R132G | - | |
| IDH1 R132S | - | |
| IDH2 R140Q | 100[11] | |
| IDH2 R172K | 400 |
Preclinical Brain Penetrance of IDH Inhibitors
The ability of a drug to penetrate the brain is critical for treating brain tumors like glioma. The brain-to-plasma ratio is a key indicator of this property.
| Compound | Animal Model | Brain-to-Plasma Ratio |
| This compound (AG-881) | Rat | 0.65[12][13] |
| Mouse | 1.33 (brain-to-plasma AUC ratio)[12] | |
| Ivosidenib (AG-120) | Rat, Dog, Monkey | Low (2.3% exposure ratio)[14] |
| Enasidenib (AG-221) | Mouse | 0.14[12] |
Signaling Pathway and Experimental Workflows
Visual representations of the underlying biological pathway and common experimental procedures aid in understanding the validation process.
References
- 1. abmole.com [abmole.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 6. This compound: A promising therapeutic breakthrough for diffuse isocitrate dehydrogenase mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Isocitrate Dehydrogenase (IDH) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Predictive Biomarkers for Vorasidenib Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for predicting the response to Vorasidenib in research models. It includes experimental data, detailed protocols, and visualizations of key signaling pathways and workflows.
This compound is an oral, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in the IDH1 and IDH2 genes are critical oncogenic drivers in several cancers, most notably in lower-grade gliomas.[3][4][5] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing epigenetic dysregulation and blocking cellular differentiation.[1][3][6] Consequently, the presence of IDH1 or IDH2 mutations is the primary predictive biomarker for a positive response to this compound. The reduction of 2-HG levels serves as a key pharmacodynamic biomarker of the drug's activity.[1][2]
This guide compares the performance of this compound with alternative therapeutic strategies in preclinical and clinical settings, focusing on the predictive value of key biomarkers.
Quantitative Comparison of this compound Efficacy
The efficacy of this compound has been demonstrated in various research models, with significant improvements in progression-free survival and reductions in tumor growth rates in subjects with IDH1/2 mutations. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in IDH1-Mutant Glioma Models
| Model System | Biomarker | Treatment | Outcome Measure | Result | Reference |
| Orthotopic patient-derived xenograft (TS603) | IDH1-R132H | This compound (50 mg/kg, twice daily for 4 days) | Tumor 2-HG Reduction | >97% | [2] |
| Patient-derived neurosphere (TS603) | IDH1-R132H | This compound | 2-HG Inhibition | Potent inhibition | [2] |
Table 2: Clinical Efficacy of this compound in Patients with IDH-Mutant Grade 2 Glioma (INDIGO Phase 3 Trial)
| Parameter | This compound | Placebo | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival | 27.7 months | 11.1 months | 0.39 (0.27-0.56) | <0.001 | [7] |
| Time to Next Intervention | Not Reached | 17.8 months | 0.26 (0.15-0.43) | <0.001 | [7] |
| 24-Month Progression-Free Rate | 83.4% | 27.0% | - | - | [8] |
| Change in Tumor Volume | -1.3% | +14.4% | - | < .001 | [9] |
Table 3: Comparison of 2-HG Reduction by IDH Inhibitors in a Perioperative Phase 1 Trial
| Treatment | Dosage | Tumor 2-HG Reduction (Median) | Reference |
| This compound | 50 mg once daily | 92.6% | [10] |
| Ivosidenib | 500 mg once daily | 91.1% | [10] |
Alternative Therapeutic Strategies
While this compound is a leading targeted therapy for IDH-mutant gliomas, other therapeutic avenues are being explored. These include other IDH inhibitors and broader-acting agents.
-
Ivosidenib (mIDH1 inhibitor) and Enasidenib (mIDH2 inhibitor): These are first-in-class inhibitors approved for acute myeloid leukemia (AML).[2] However, they exhibit lower brain penetration compared to this compound, which could limit their efficacy in gliomas.[2]
-
PARP Inhibitors (e.g., Olaparib): IDH-mutant glioma cells have impaired DNA repair mechanisms, making them reliant on alternative pathways like those mediated by poly-ADP ribose polymerase (PARP).[5] PARP inhibitors can induce synthetic lethality in these cells.[5]
-
DNA Methyltransferase Inhibitors (e.g., 5-azacytidine, decitabine): The epigenetic dysregulation caused by 2-HG involves DNA hypermethylation.[4] DNMT inhibitors aim to reverse these changes and have shown promise in reducing tumor growth in preclinical models.[5]
-
Immunotherapies: The IDH1-R132H mutation can create a tumor-specific neoantigen, opening the door for vaccine-based immunotherapies.[11] Preclinical studies have shown that peptide vaccines targeting this mutation can elicit an anti-tumor immune response.[11] this compound is also being studied in combination with immunotherapies like pembrolizumab.[12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound.
1. 2-HG Measurement in Tumor Tissue (In Vivo)
-
Model: Orthotopic patient-derived xenograft (PDX) model using IDH1-R132H mutant glioma cells (e.g., TS603) in immunocompromised mice.[2]
-
Treatment: Mice with established tumors are treated with this compound (e.g., 50 mg/kg, orally, twice daily) or a vehicle control for a specified period (e.g., 4 days).[2]
-
Sample Collection: After the treatment period, mice are euthanized, and brain tumors are resected and snap-frozen.
-
Metabolite Extraction: Tumor tissue is homogenized in a methanol/water solution. Chloroform is added for phase separation. The polar metabolite-containing aqueous phase is collected.
-
Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of D-2-HG. The results are normalized to the tissue weight.
2. Cell-Based 2-HG and Viability Assays (In Vitro)
-
Cell Lines: IDH1 or IDH2 mutant glioma cell lines (e.g., patient-derived neurosphere line TS603 for IDH1-R132H or engineered U87MG cells for IDH2-R140Q) are used.[2]
-
Treatment: Cells are seeded in multi-well plates and treated with a dose range of this compound or a comparator compound for a specified duration (e.g., 72 hours).
-
2-HG Measurement:
-
Sample Preparation: After treatment, the cell culture medium is collected, and cells are lysed.
-
Analysis: 2-HG levels in the cell lysates or medium are measured using a commercially available 2-HG assay kit or by LC-MS/MS.
-
-
Cell Viability Assay:
-
Procedure: A reagent such as CellTiter-Glo® Luminescent Cell Viability Assay is added to the wells. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Analysis: Luminescence is measured using a plate reader. The results are used to determine the IC50 (half-maximal inhibitory concentration) of the compound.
-
3. Clinical Trial Protocol for this compound (INDIGO Trial - Simplified)
-
Patient Population: Patients with residual or recurrent grade 2 IDH1- or IDH2-mutant glioma who have undergone surgery but no other treatment.[13]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[14]
-
Intervention: Patients are randomized to receive either this compound (40 mg daily) or a matching placebo in 28-day cycles.[13][14]
-
Primary Endpoint: Radiographic progression-free survival (PFS), assessed by a blinded independent radiology committee.[8]
-
Secondary Endpoints: Time to next anti-cancer intervention (TTNI).[7]
-
Biomarker Assessment: IDH1/2 mutation status is confirmed at baseline. Tumor 2-HG levels may be assessed in exploratory analyses where tissue is available.[15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]
- 5. Therapies for IDH-Mutant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onclive.com [onclive.com]
- 8. This compound | 1644545-52-7 | Benchchem [benchchem.com]
- 9. onclive.com [onclive.com]
- 10. This compound and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial. [vivo.weill.cornell.edu]
- 11. A Review of Emerging Immunotherapeutic Strategies for IDH-Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 13. This compound for IDH-mutant grade 2 gliomas: clinical advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound in IDH mutant WHO grade 2 gliomas: time to stop sitting on the fence? - PMC [pmc.ncbi.nlm.nih.gov]
Vorasidenib in IDH-Mutant Low-Grade Glioma: A Comparative Analysis of Clinical Trial Data
For Immediate Release to the Research Community
A comprehensive analysis of the pivotal Phase 3 INDIGO clinical trial and other relevant studies provides a comparative landscape of Vorasidenib's efficacy and safety profile against standard-of-care and alternative treatments for isocitrate dehydrogenase (IDH)-mutant low-grade glioma. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental protocols, and the underlying mechanism of action.
Executive Summary
This compound, a first-in-class, brain-penetrant, dual inhibitor of mutant IDH1 and IDH2 enzymes, has demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) and time to next intervention (TTNI) in patients with residual or recurrent grade 2 IDH-mutant glioma who have undergone surgery as their only prior treatment.[1][2][3] The INDIGO trial data suggests that this compound can significantly delay tumor growth and the need for more aggressive therapies like radiation and chemotherapy.[1] This guide presents a side-by-side comparison of this compound's performance with established management strategies, including "watch-and-wait," radiotherapy, and chemotherapy.
Comparative Efficacy of this compound
The following tables summarize the key efficacy endpoints from the INDIGO trial and other relevant studies on alternative treatments for low-grade glioma. It is crucial to note that these data are not from head-to-head trials and patient populations may differ across studies, warranting careful interpretation.
Table 1: Progression-Free Survival (PFS) in IDH-Mutant Low-Grade Glioma
| Treatment/Strategy | Study/Source | Median PFS (months) | Patient Population |
| This compound | INDIGO Trial | 27.7 | Grade 2 IDH-mutant glioma, post-surgery, non-enhancing disease |
| Placebo | INDIGO Trial | 11.1 | Grade 2 IDH-mutant glioma, post-surgery, non-enhancing disease |
| Watch-and-Wait | EORTC 22845 | 40.8 (3.4 years) | Low-grade glioma, post-surgery |
| Early Radiotherapy | EORTC 22845 | 63.6 (5.3 years) | Low-grade glioma, post-surgery |
| Radiotherapy + Chemo | Retrospective Study | 84 (7 years) | High-risk IDH-mutant low-grade glioma |
| Radiotherapy Alone | Retrospective Study | 38.4 (3.2 years) | High-risk IDH-mutant low-grade glioma |
| Temozolomide Alone | Retrospective Study | 32.9 | Low-grade glioma with IDH mutation only |
Table 2: Time to Next Intervention (TTNI) and Overall Survival (OS)
| Treatment/Strategy | Study/Source | Median TTNI (months) | Median Overall Survival (OS) | Patient Population | | :--- | :--- | :--- | :--- | | This compound | INDIGO Trial | Not Reached | Data not mature | Grade 2 IDH-mutant glioma, post-surgery, non-enhancing disease | | Placebo | INDIGO Trial | 17.8 | Data not mature | Grade 2 IDH-mutant glioma, post-surgery, non-enhancing disease | | Watch-and-Wait | Retrospective Cohort | Not Applicable | 5.9 years (in a cohort favoring this strategy) | Low-grade glioma | | Early Radiotherapy | EORTC 22845 | Not Applicable | 7.4 years | Low-grade glioma, post-surgery | | Delayed Radiotherapy | EORTC 22845 | Not Applicable | 7.2 years | Low-grade glioma, post-surgery | | Radiotherapy | Retrospective Study | Not Applicable | 14.4 years | IDH-mutant astrocytoma, Grade 2 or 3 | | Temozolomide | Retrospective Study | Not Applicable | 10.7 years | IDH-mutant astrocytoma, Grade 2 or 3 |
Mechanism of Action: Targeting the Oncogenic Driver
Mutations in the IDH1 and IDH2 genes are a defining characteristic of the majority of low-grade gliomas.[4] These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which drives tumor growth by altering cellular metabolism and epigenetic regulation. This compound is designed to inhibit these mutant IDH enzymes, thereby reducing 2-HG levels and suppressing tumor proliferation.
Figure 1: this compound's Mechanism of Action in IDH-Mutant Glioma Cells.
Experimental Protocols of the INDIGO Trial
The Phase 3 INDIGO trial was a randomized, double-blind, placebo-controlled study that enrolled 331 patients with residual or recurrent grade 2 IDH1- or IDH2-mutant glioma who had undergone surgery as their only prior treatment.[3][5]
Figure 2: Workflow of the INDIGO Clinical Trial.
Key Methodologies:
-
Progression-Free Survival (PFS) Assessment: PFS was the primary endpoint and was evaluated by a blinded independent review committee according to the Response Assessment in Neuro-Oncology for Low-Grade Glioma (RANO-LGG) criteria. Radiographic progression was defined as a ≥25% increase in the sum of the products of perpendicular diameters of the T2-weighted or FLAIR non-enhancing tumor regions, the appearance of new lesions, or a significant increase in T1-weighted post-contrast enhancement.
-
Tumor Growth Rate: Changes in tumor volume were assessed using volumetric MRI analysis at baseline and subsequent imaging time points.
-
Seizure Activity: Patients maintained daily seizure diaries to record the frequency and severity of seizures.
-
Neurocognitive Function: While not a primary or key secondary endpoint, neurocognitive function in glioma trials is typically assessed using a battery of standardized tests, which may include the Mini-Mental State Examination (MMSE) for global cognition, the Trail Making Test (TMT) for executive function, and the Controlled Oral Word Association Test (COWAT) for verbal fluency.
Comparison with Standard of Care and Alternatives
The current standard of care for low-grade glioma typically involves maximal safe surgical resection followed by a period of observation ("watch-and-wait") for low-risk patients, or radiation and/or chemotherapy for those with higher-risk features.[6]
Figure 3: Logical Relationship of Treatment Pathways for Low-Grade Glioma.
Considerations for Comparison:
-
Patient Population: The INDIGO trial focused on a specific population of patients with non-enhancing, residual or recurrent grade 2 glioma who were not in immediate need of cytotoxic therapy. This "watch-and-wait" eligible population may have a different prognosis compared to patients in studies of upfront radiation and chemotherapy, who often present with higher-risk features.
-
Toxicity: this compound has been associated with a manageable safety profile, with the most common grade 3 or higher adverse event being an increase in alanine aminotransferase.[5] In contrast, radiation and chemotherapy are known to have significant short- and long-term toxicities, including neurocognitive decline.
-
Emerging Therapies: Besides this compound, other targeted therapies and immunotherapies are under investigation for IDH-mutant gliomas.
Conclusion
The clinical data for this compound represents a significant advancement in the treatment of IDH-mutant low-grade glioma, offering a targeted therapy that can delay disease progression and the need for more toxic treatments. While direct comparative data with all standard-of-care options is not yet available, the results from the INDIGO trial provide a strong rationale for its use in the appropriate patient population. Further research will be crucial to define the optimal sequencing of this compound with other therapies and to explore its potential in other settings, such as in combination with other agents or for different stages of the disease. This guide serves as a foundational resource for the scientific community to facilitate ongoing research and development in this evolving field.
References
- 1. This compound Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 2. thebraintumourcharity.org [thebraintumourcharity.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound in IDH1- or IDH2-Mutant Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Dual IDH Inhibitors vs. Isoform-Selective Inhibitors: A Comparative Guide for Researchers
A detailed comparison of dual and isoform-selective inhibitors targeting isocitrate dehydrogenase (IDH) mutations, providing researchers with experimental data, protocols, and pathway visualizations to inform drug development strategies.
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are key drivers in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][3] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[6][7] This has led to the development of targeted therapies aimed at inhibiting these mutant enzymes. Two main strategies have emerged: isoform-selective inhibitors, which target either mutant IDH1 or IDH2, and dual inhibitors, which target both.
This guide provides a comparative overview of these two approaches, presenting key performance data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to aid researchers in the field.
Performance Data: A Quantitative Comparison
The efficacy of IDH inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following tables summarize the IC50 values for several prominent dual and isoform-selective IDH inhibitors against various mutant and wild-type (WT) IDH enzymes.
Table 1: Isoform-Selective IDH1 Inhibitors
| Inhibitor | Target Mutant | IC50 (nM) | Wild-Type IDH1 IC50 (µM) | Selectivity (Fold) | Reference |
| Ivosidenib (AG-120) | IDH1 R132H | 12 | > 10 | > 833 | [8][9] |
| Olutasidenib (FT-2102) | IDH1 R132H | 21.2 | - | - | [9] |
| Olutasidenib (FT-2102) | IDH1 R132C | 114 | - | - | [9] |
| AGI-5198 | IDH1 R132H | 70 | - | - | [6] |
| AGI-5198 | IDH1 R132C | 160 | - | - | [6] |
| IDH-305 | IDH1 R132H | 27 | 6.14 | > 227 | [9] |
| IDH-305 | IDH1 R132C | 28 | 6.14 | > 219 | [9] |
| BAY-1436032 | IDH1 R132H | - | - | > 500 | [8] |
Table 2: Isoform-Selective IDH2 Inhibitors
| Inhibitor | Target Mutant | IC50 (nM) | Wild-Type IDH2 IC50 (µM) | Selectivity (Fold) | Reference |
| Enasidenib (AG-221) | IDH2 R140Q | - | - | - | [1][10] |
| Enasidenib (AG-221) | IDH2 R172K | - | - | - | [1][10] |
| CP-17 | IDH2 R140Q | 40.75 | > 2.24 | > 55 | [11][12] |
Table 3: Dual IDH1/IDH2 Inhibitors
| Inhibitor | Target Mutant | IC50 (nM) | Reference |
| Vorasidenib (AG-881) | IDH1 R132C | 0.04 - 22 | [6][9] |
| This compound (AG-881) | IDH1 R132G | 0.04 - 22 | [9] |
| This compound (AG-881) | IDH1 R132H | 0.04 - 22 | [6][9] |
| This compound (AG-881) | IDH1 R132S | 0.04 - 22 | [6][9] |
| This compound (AG-881) | IDH2 R140Q | 7 - 14 | [9] |
| This compound (AG-881) | IDH2 R172K | 130 | [9] |
| Mutant IDH1-IN-6 | IDH1 R132H | 6.27 | [9] |
| Mutant IDH1-IN-6 | IDH1 R132C | 3.71 | [9] |
| Mutant IDH1-IN-6 | IDH2 R140Q | 36.9 | [9] |
| Mutant IDH1-IN-6 | IDH2 R172K | 11.5 | [9] |
Signaling Pathways and Mechanism of Action
Mutations in IDH1 and IDH2 confer a neomorphic activity, leading to the production of the oncometabolite 2-HG.[7] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations and a block in cellular differentiation.[5][6] IDH inhibitors, whether isoform-selective or dual, act by binding to the mutant enzymes and blocking the production of 2-HG.[4] This restores normal cellular differentiation processes.[4] Some inhibitors bind allosterically at the dimer interface of the enzyme.[7]
Recent studies have also implicated the PI3K/AKT/mTOR signaling pathway in IDH-mutant gliomas.[13][14][15] The oncometabolite 2-HG has been shown to contribute to the activation of mTOR.[13] Therefore, inhibiting mutant IDH can also impact this critical cell growth and proliferation pathway.
Caption: Mutant IDH signaling pathway and inhibitor intervention.
Experimental Protocols
Accurate assessment of inhibitor potency and mechanism of action is crucial. Below are detailed protocols for key in vitro assays.
Mutant IDH Enzyme Inhibition Assay (Absorbance-Based)
This assay measures the enzymatic activity of mutant IDH by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant mutant IDH1 or IDH2 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[8]
-
α-Ketoglutarate (α-KG)
-
NADPH[8]
-
Test inhibitors
-
96-well or 1536-well microplate[16]
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Add the recombinant mutant IDH enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes).[8]
-
Initiate the reaction by adding a mixture of α-KG and NADPH.[8]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-60 minutes).[8]
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an enzyme inhibition assay.
Cellular 2-HG Production Assay (LC-MS/MS)
This assay quantifies the level of the oncometabolite 2-HG in cells treated with IDH inhibitors.
Materials:
-
IDH-mutant cancer cell line (e.g., HT1080 for IDH1-R132C)[16]
-
Cell culture medium and supplements
-
Test inhibitors
-
Methanol
-
Internal standard (e.g., 13C5-2-HG)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed IDH-mutant cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 48 hours).[17]
-
After treatment, aspirate the medium and wash the cells with PBS.
-
Lyse the cells and extract the metabolites using a cold methanol solution containing the internal standard.
-
Centrifuge the samples to pellet the cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it down.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of 2-HG relative to the internal standard.
-
Normalize the 2-HG levels to the cell number or protein concentration.
-
Determine the dose-dependent reduction in 2-HG production by the inhibitor.
References
- 1. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 2. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 5. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 7. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 15. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study analysis of Vorasidenib efficacy in different glioma subtypes
A detailed guide for researchers and drug development professionals on the efficacy of Vorasidenib in Grade 2 IDH-mutant astrocytomas and oligodendrogliomas, benchmarked against standard-of-care therapies. This analysis synthesizes data from key clinical trials to provide a comprehensive overview of the current treatment landscape.
This compound, a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, has emerged as a promising targeted therapy for patients with Grade 2 IDH-mutant gliomas. The Phase 3 INDIGO trial has demonstrated its significant efficacy in delaying tumor progression and the need for more aggressive treatments. This guide provides a cross-study analysis of this compound's performance in comparison to established standard-of-care options, including radiotherapy and chemotherapy regimens such as procarbazine, lomustine, and vincristine (PCV) and temozolomide.
Efficacy of this compound: The INDIGO Trial
The INDIGO trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy of this compound in patients with residual or recurrent Grade 2 IDH1/2-mutant glioma who had undergone surgery as their only prior treatment. The results have been practice-changing, showcasing a substantial improvement in progression-free survival (PFS) and time to next intervention (TTNI) for patients receiving this compound compared to placebo.
Key Quantitative Outcomes from the INDIGO Trial
| Outcome Measure | This compound | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | 0.39 (0.27 - 0.56) | < 0.0001 |
| Median Time to Next Intervention (TTNI) | Not Reached | 17.8 months | 0.26 (0.15 - 0.43) | < 0.0001 |
Comparative Efficacy with Standard-of-Care Treatments
For decades, the standard of care for high-risk, low-grade gliomas has involved radiation therapy, often combined with chemotherapy. The RTOG 9802 trial is a landmark study that established the benefit of adding PCV chemotherapy to radiation. Temozolomide has also been widely used, although its efficacy as a monotherapy in this setting has been debated.
The following tables provide an indirect comparison of the efficacy of this compound with these standard treatments, based on data from key clinical trials. It is important to note that these are not head-to-head comparisons and patient populations across trials may differ.
Efficacy in IDH-Mutant Astrocytoma (Grade 2)
| Treatment | Clinical Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | INDIGO | 27.7 months (vs. 11.1 months placebo) | Data not mature |
| Radiotherapy + PCV | RTOG 9802 (IDH-mutant subgroup) | Not specifically reported for astrocytoma subgroup | 11.3 years (for all IDH-mutant non-codeleted) |
| Radiotherapy Alone | RTOG 9802 (IDH-mutant subgroup) | Not specifically reported for astrocytoma subgroup | 7.8 years (for all high-risk low-grade glioma) |
| Temozolomide Alone | EORTC 22033-26033 | 39 months | Data not mature |
Efficacy in IDH-Mutant Oligodendroglioma (Grade 2)
| Treatment | Clinical Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | INDIGO | 27.7 months (vs. 11.1 months placebo) | Data not mature |
| Radiotherapy + PCV | RTOG 9802 (IDH-mutant, 1p/19q co-deleted) | 10.4 years | 13.3 years |
| Radiotherapy Alone | RTOG 9802 (IDH-mutant, 1p/19q co-deleted) | 4.0 years | 7.8 years |
| PCV Alone | Retrospective Study | 9.1 years | Not reported |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the clinical trial data.
INDIGO Trial (this compound)
-
Patient Population: Patients aged ≥12 years with residual or recurrent Grade 2 IDH1- or IDH2-mutant astrocytoma or oligodendroglioma who had undergone surgery as their only prior treatment and had measurable non-enhancing disease.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
-
Treatment Arms:
-
This compound: 40 mg orally once daily.
-
Placebo: Orally once daily.
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee.
-
Key Secondary Endpoint: Time to next intervention (TTNI).
RTOG 9802 (Radiotherapy +/- PCV)
-
Patient Population: "High-risk" patients with supratentorial Grade 2 astrocytoma, oligoastrocytoma, or oligodendroglioma. High risk was defined as age ≥40 years or having undergone a subtotal resection or biopsy.
-
Study Design: Randomized, Phase 3 trial.
-
Treatment Arms:
-
Radiotherapy alone: 54 Gy in 30 fractions.
-
Radiotherapy followed by six cycles of PCV chemotherapy.
-
-
PCV Regimen:
-
Procarbazine: 60 mg/m² orally on days 8-21.
-
Lomustine (CCNU): 110 mg/m² orally on day 1.
-
Vincristine: 1.4 mg/m² (capped at 2 mg) intravenously on days 8 and 29.
-
Cycles were repeated every 8 weeks.
-
-
Primary Endpoint: Overall survival (OS).
Temozolomide Dosing (General Guideline)
-
Adjuvant Treatment (following radiation): 150-200 mg/m² orally on days 1-5 of a 28-day cycle for 6-12 cycles.
-
Concomitant with Radiation: 75 mg/m² orally daily during radiation therapy.
Signaling Pathway and Experimental Workflow
Visual representations of the underlying biological mechanisms and clinical trial designs can aid in the comprehension of this compound's role in treating IDH-mutant gliomas.
Caption: Mechanism of action of this compound in IDH-mutant glioma.
A Head-to-Head Comparison of Vorasidenib and Other Investigational mIDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes represent a critical therapeutic target in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis by inducing epigenetic dysregulation and blocking cellular differentiation.[1][2][3] Vorasidenib (AG-881) is a first-in-class, brain-penetrant, dual inhibitor of both mIDH1 and mIDH2, recently approved for the treatment of IDH-mutant grade 2 glioma.[1][3] This guide provides an objective, data-driven comparison of this compound with other key investigational and approved mIDH inhibitors, namely Ivosidenib and Olutasidenib.
Overview and Key Properties of mIDH Inhibitors
This compound was specifically engineered to overcome a key limitation of earlier mIDH inhibitors: poor blood-brain barrier penetration.[3][4] This makes it uniquely suited for treating primary brain tumors like glioma. Ivosidenib and Olutasidenib, while effective in systemic cancers like AML, have different target specificities and pharmacokinetic profiles.
| Inhibitor | Target(s) | Approval Status & Indication(s) | Key Differentiator |
| This compound | Mutant IDH1 & Mutant IDH2 | FDA-approved (Aug 2024) for Grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation.[1][3] | Dual mIDH1/2 inhibitor with high brain penetrance.[1][3][4] |
| Ivosidenib | Mutant IDH1 | FDA-approved for mIDH1 AML and cholangiocarcinoma.[2][5] | First-in-class mIDH1 inhibitor; limited brain exposure.[3][6] |
| Olutasidenib | Mutant IDH1 (selective) | FDA-approved for relapsed or refractory mIDH1 AML.[7][8] | Highly selective for mutant IDH1 over wild-type; brain penetrant.[7][9] |
Signaling Pathway of mIDH and Inhibitor Action
Mutant IDH enzymes divert the metabolic pathway from the production of α-ketoglutarate (α-KG) to the oncometabolite 2-HG. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases, leading to DNA hypermethylation and a subsequent block in normal cellular differentiation, contributing to tumor growth.[2][10] mIDH inhibitors work by binding to the mutant enzymes and blocking the production of 2-HG, thereby aiming to restore normal epigenetic regulation and cellular differentiation.[3][11]
Caption: Mechanism of mutant IDH (mIDH) oncogenesis and inhibitor action.
Pharmacokinetic Properties
A critical factor for treating gliomas is the ability of a drug to cross the blood-brain barrier (BBB). This compound was specifically optimized for this property.
| Inhibitor | Brain Penetrance | Metabolism | Protein Binding | Half-life |
| This compound | High; Brain tumor-to-plasma ratio of 1.6.[1] | Primarily CYP1A2, with minor contributions from other CYPs and non-CYP pathways.[1] | 97%[1] | Not specified |
| Ivosidenib | Low.[3] | Primarily CYP3A4, with minor metabolism via N-dealkylation and hydrolysis.[6] | Not specified | Not specified |
| Olutasidenib | Capable of penetrating the BBB.[7][12] | ~90% by CYP3A4, with minor roles for other CYPs.[7] | ~93%[7] | ~67 hours[7] |
Preclinical Performance: Biochemical and Cellular Activity
Preclinical assays are fundamental to characterizing the potency and selectivity of inhibitors. Data from a comprehensive assessment of various mIDH1 inhibitors, including Ivosidenib (AG-120), provides a baseline for comparison.[13] While direct comparative preclinical data for this compound and Olutasidenib is less publicly available in a single study, their individual characteristics have been reported.
| Inhibitor | Biochemical IC₅₀ (mIDH1 R132H) | Biochemical IC₅₀ (mIDH1 R132C) | Cellular IC₅₀ (2-HG reduction, U87-R132H cells) | Selectivity vs. WT IDH1 |
| This compound | Excellent biochemical inhibition reported.[14] | Excellent biochemical inhibition reported.[14] | Potent 2-HG inhibition in glioma neurospheres.[14] | High selectivity for mIDH1/2 over wild-type. |
| Ivosidenib (AG-120) | ~12 nM[13] | ~23 nM[13] | ~40 nM[13] | >100-fold selective over WT IDH1.[13] |
| Olutasidenib | Not specified | Not specified | IC₅₀ values of 8 to 116 nM across various mIDH1 mutant cell lines.[8] | Selective for mutant IDH1; little to no activity against WT IDH1 or mIDH2.[7][8] |
Clinical Efficacy and Head-to-Head Data
The most definitive comparison comes from clinical trials. A unique perioperative Phase 1 trial (NCT03343197) directly compared this compound and Ivosidenib in patients with recurrent IDH1-mutant low-grade glioma, providing invaluable head-to-head data.[15][16]
| Parameter | This compound | Ivosidenib | Study / Comments |
| Tumor 2-HG Reduction | 92.6% reduction (50 mg q.d. dose).[15][16] | 91.1% reduction (500 mg q.d. dose).[15][16] | Perioperative Phase 1 trial (NCT03343197). This compound showed more consistent 2-HG suppression.[16] |
| Progression-Free Survival (PFS) in Grade 2 Glioma | Median 27.7 months .[17] | Not established in a Phase 3 glioma trial. | Phase 3 INDIGO trial (this compound vs. Placebo). Placebo PFS was 11.1 months.[17] |
| Time to Next Intervention in Grade 2 Glioma | Significantly longer vs. placebo. 83% of patients did not receive a next intervention by 24 months.[17] | Not established in a Phase 3 glioma trial. | Phase 3 INDIGO trial (this compound vs. Placebo). |
| Adverse Events (Grade ≥3) | 22.8% of patients (most common: increased ALT).[17] | In glioma, generally well-tolerated in the Phase 1 study.[16] In AML, known for differentiation syndrome and QTc prolongation.[18] | Data from respective pivotal trials. |
Based on the superior brain penetrance and more consistent target engagement observed in the perioperative study, this compound was advanced to Phase 3 testing for glioma.[15][16]
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparing investigational compounds. The following protocols are based on standard assays used in the preclinical evaluation of mIDH inhibitors.[13][19]
Biochemical mIDH1 Enzyme Inhibition Assay
This assay quantifies an inhibitor's ability to block the enzymatic activity of purified mIDH protein.
-
Enzyme Preparation : Recombinant human mIDH1 (e.g., R132H or R132C) is expressed and purified.
-
Reaction Mixture : The assay is typically performed in a 96- or 384-well plate containing a buffer solution, the mIDH1 enzyme, the substrate α-ketoglutarate (α-KG), and the cofactor NADPH.
-
Inhibitor Addition : Compounds are serially diluted and added to the wells.
-
Initiation & Incubation : The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., room temperature) for a set period (e.g., 60 minutes).
-
Detection : The rate of NADPH consumption is monitored by measuring the decrease in fluorescence or absorbance at 340 nm. The enzymatic reaction is often coupled to a secondary enzyme like diaphorase, which uses the remaining NADPH to convert a substrate (resazurin) into a fluorescent product (resorufin), providing a robust signal.[13]
-
Data Analysis : The rate of reaction is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a nonlinear regression model.
Cellular 2-HG Inhibition Assay (LC-MS/MS)
This cell-based assay measures the reduction of the oncometabolite 2-HG in the presence of an inhibitor.
Caption: Workflow for a cell-based 2-HG inhibition assay.
-
Cell Culture : Human cell lines endogenously expressing or engineered to overexpress a specific IDH mutation (e.g., U87 glioblastoma with R132H) are cultured under standard conditions.[13]
-
Plating : Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor.
-
Incubation : Cells are incubated with the inhibitor for a defined period (e.g., 48 hours) to allow for changes in 2-HG production.
-
Sample Collection : The extracellular medium is collected.
-
Metabolite Extraction : Proteins in the medium are precipitated (e.g., with cold methanol), and the supernatant containing metabolites is isolated.
-
Quantification : 2-HG levels are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
-
Analysis : IC₅₀ values are determined by plotting the percentage of 2-HG inhibition against the log of the inhibitor concentration.
Conclusion
This compound represents a significant advancement in the targeted therapy of IDH-mutant cancers, particularly glioma. Its dual inhibition of mIDH1 and mIDH2, combined with its purpose-built design for high brain penetrance, distinguishes it from other inhibitors like Ivosidenib and Olutasidenib. Direct comparative data from a perioperative clinical trial confirmed that while both this compound and Ivosidenib can effectively reduce tumor 2-HG levels, this compound achieves this with greater consistency and superior CNS exposure.[15][16] This ultimately translated into a robust progression-free survival benefit in the Phase 3 INDIGO trial, establishing it as the first systemic therapy for patients with grade 2 IDH-mutant glioma.[3][17] While Ivosidenib and Olutasidenib remain crucial therapies for hematologic malignancies, this compound's profile makes it the leading investigational agent for intracranial IDH-mutant tumors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivosidenib - Wikipedia [en.wikipedia.org]
- 6. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 12. Olutasidenib | C18H15ClN4O2 | CID 118955396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 19. researchgate.net [researchgate.net]
Preclinical Evidence Demonstrates Synergistic Efficacy of Vorasidenib and Radiation Therapy in IDH-Mutant Glioma
For Immediate Release
A growing body of preclinical research indicates that the targeted therapy Vorasidenib, a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, exhibits a synergistic anti-tumor effect when combined with radiation therapy in models of IDH-mutant glioma. These findings suggest that this combination could be a promising therapeutic strategy for patients with this type of brain tumor.
This compound is designed to specifically target the metabolic abnormality in cancer cells with IDH mutations, which are prevalent in lower-grade gliomas. The mutation leads to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which is believed to drive tumor growth. This compound works by inhibiting the mutant IDH enzymes, thereby reducing 2-HG levels. Preclinical studies have shown that this compound effectively penetrates the brain and can significantly inhibit 2-HG production in glioma tissue.
The combination of this compound with standard-of-care treatments like radiation therapy is a key area of investigation. Preclinical evidence suggests that this compound may not only have a direct anti-tumor effect but could also sensitize cancer cells to the cytotoxic effects of radiation.
In Vivo Efficacy of this compound in Combination with Radiation and Temozolomide
A pivotal preclinical study utilizing a genetically engineered mouse model (GEMM) of IDH-mutant astrocytoma provided quantitative data on the efficacy of this compound alone and in combination with chemoradiation. The study demonstrated that this compound treatment followed by radiation and temozolomide (RT/TMZ) resulted in a significant survival benefit compared to chemoradiation alone.
| Treatment Group | Median Survival | Survival Extension vs. Vehicle | Tumor Growth Reduction | p-value (vs. Vehicle + RT/TMZ) |
| Vehicle | 6.1 months | - | - | - |
| This compound | 7.2 months | 17% | ~3-fold | 0.0008 |
| Vehicle + RT/TMZ | - | - | - | - |
| This compound + RT/TMZ | Improved Overall Survival | - | - | 0.029 |
Data from a preclinical study using a genetically engineered mouse model of IDH-mutant astrocytoma.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in IDH-mutant glioma cells.
Experimental Protocols
Genetically Engineered Mouse Model (GEMM) of IDH-Mutant Astrocytoma
A genetically engineered mouse model was developed to harbor mutations in Idh1, Atrx, Trp53, and Pik3ca, closely mimicking the genetic landscape of human IDH-mutant astrocytoma.[1]
Treatment Regimen
The study involved a 4-arm design to evaluate the efficacy of this compound as a monotherapy and in a clinically relevant sequence with chemoradiation.
-
This compound Monotherapy: Mice were treated with either this compound or a vehicle control to assess the drug's standalone anti-tumor activity.
-
Sequential Therapy: Upon tumor progression as monitored by MRI, the this compound and vehicle treatments were discontinued. Mice were then randomized to receive either concurrent radiation and temozolomide (RT/TMZ) or sham salvage treatments.
Outcome Assessment
The primary endpoint for efficacy was overall survival. Tumor growth was also monitored and quantified.[1]
Experimental Workflow
Caption: Preclinical experimental workflow for evaluating this compound and radiation.
Logical Relationship: Rationale for Combination Therapy
Caption: Rationale for combining this compound and radiation therapy.
The preclinical data strongly suggest that this compound, in combination with radiation therapy, could be a more effective treatment strategy for IDH-mutant gliomas than either treatment alone. The observed enhancement of salvage chemoradiation efficacy following this compound treatment in a robust animal model provides a compelling rationale for the clinical investigation of this combination. Further research is warranted to elucidate the precise mechanisms of this synergy and to optimize the dosing and scheduling of this combination therapy in a clinical setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
